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  • Product: 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride
  • CAS: 801206-19-9

Core Science & Biosynthesis

Foundational

1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride: A Technical Guide to Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary In modern drug discovery, the strategic incorporation of rigidified, lipophilic pharmacophores is essential for optimizing target affinity and pharmacokinetic profiles. 1-(2-Chlorobenzyl)cyclopropanamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of rigidified, lipophilic pharmacophores is essential for optimizing target affinity and pharmacokinetic profiles. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (CAS: 801206-19-9) is a highly specialized molecular building block that perfectly exemplifies this paradigm. Combining the unique electronic and steric properties of an ortho-chlorinated benzyl group with the high ring strain of a primary cyclopropylamine, this compound serves as a critical intermediate in the synthesis of mechanism-based enzyme inhibitors and advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its synthesis, and its validated utility in medicinal chemistry.

Physicochemical Properties & Structural Analysis

Understanding the intrinsic properties of 1-(2-chlorobenzyl)cyclopropanamine requires separating the characteristics of its free base from its hydrochloride salt form. The salt form is overwhelmingly preferred in laboratory and industrial settings due to its enhanced stability, reduced volatility, and superior aqueous solubility.

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
Molecular Formula C₁₀H₁₂ClNC₁₀H₁₃Cl₂N
Molecular Weight 181.66 g/mol 218.12 g/mol
CAS Registry Number N/A (Free base)801206-19-9
PubChem CID N/A (Salt specific)
Topological Polar Surface Area (TPSA) 26.0 Ų26.0 Ų (excluding HCl)
XLogP3 2.2~0.5 (estimated for salt)
Physical State (at STP) Oily liquidCrystalline solid
Structural Causality in Drug Design
  • The Cyclopropylamine Core: The cyclopropane ring possesses significant angular strain (approx. 27.5 kcal/mol). The C-C bonds exhibit high sp²-like character, which alters the basicity of the adjacent amine compared to typical aliphatic amines. More importantly, this strain makes the ring highly susceptible to single-electron transfer (SET) driven ring-opening, a property exploited in suicide inhibition .

  • The Ortho-Chloro Substitution: The chlorine atom at the 2-position of the benzyl ring serves dual purposes. Sterically, it restricts the rotational degrees of freedom of the benzyl group, reducing the entropic penalty upon binding to a target protein. Electronically, it deactivates the aromatic ring toward oxidative metabolism (e.g., by CYP450 enzymes) and provides a highly localized vector for potential halogen bonding within hydrophobic enzyme pockets.

Synthetic Methodologies: The Kulinkovich-Szymoniak Reaction

While several methods exist to synthesize cyclopropylamines (such as the Curtius rearrangement of cyclopropanecarboxylic acids), the Kulinkovich-Szymoniak reaction is the most direct, atom-economical, and scalable route for 1-aryl and 1-benzyl derivatives .

Mechanistic Causality

The reaction relies on the in situ generation of a highly reactive titanacyclopropane intermediate from titanium(IV) isopropoxide and ethylmagnesium bromide. This intermediate acts as a 1,2-dianion equivalent, inserting into the carbon-nitrogen triple bond of 2-(2-chlorophenyl)acetonitrile.

Crucially, the addition of a strong Lewis acid (Boron trifluoride diethyl etherate, BF₃·OEt₂) is required. Without it, the intermediate azatitanacyclopentene is too stable; upon aqueous workup, it would simply hydrolyze to an unwanted ethyl ketone byproduct. The Lewis acid coordinates to the nitrogen atom, driving a 1,2-shift (ring contraction) that forms the cyclopropylamine framework.

KS_Reaction N1 Ti(OiPr)4 + 2 EtMgBr N2 Titanacyclopropane Intermediate N1->N2 - Ethane gas N3 2-(2-Chlorophenyl)acetonitrile Insertion N2->N3 Coordination N4 Azatitanacyclopentene Complex N3->N4 C=N Insertion N5 BF3·OEt2 Ring Contraction N4->N5 Lewis Acid Addition N6 1-(2-Chlorobenzyl) cyclopropanamine N5->N6 Hydrolysis

Catalytic cycle and ring contraction in the Kulinkovich-Szymoniak reaction.

Step-by-Step Experimental Protocol (Self-Validating System)

Safety Note: Organotitanium intermediates are highly moisture-sensitive. All glassware must be flame-dried, and the reaction must be conducted under an inert argon atmosphere.

  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-(2-chlorophenyl)acetonitrile (1.0 equiv, 10 mmol) and titanium(IV) isopropoxide (1.1 equiv, 11 mmol) in anhydrous diethyl ether (50 mL). Cool the mixture to -70 °C using a dry ice/acetone bath.

  • Titanacyclopropane Generation: Dropwise, add ethylmagnesium bromide (3.0 M in ether, 2.2 equiv, 22 mmol) over 30 minutes. Maintain the temperature at -70 °C. The solution will turn dark red/brown, indicating the formation of the titanacyclopropane complex.

  • Nitrile Insertion: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Stir for an additional 2 hours.

    • In-Process Control (IPC) 1: Quench a 0.1 mL aliquot in 1M HCl and extract with EtOAc. Analyze via GC-MS. The disappearance of the starting nitrile (m/z 151) and the appearance of the ketone byproduct proxy (m/z 182) validates successful insertion.

  • Ring Contraction: Cool the reaction mixture back to 0 °C. Slowly add BF₃·OEt₂ (2.0 equiv, 20 mmol). Stir for 1 hour at room temperature. The Lewis acid forces the azatitanacyclopentene to contract into the cyclopropylamine structure.

  • Workup & Salt Formation: Quench the reaction carefully with 10% aqueous NaOH (20 mL) to precipitate titanium salts. Filter the suspension through a Celite pad. Extract the aqueous layer with diethyl ether (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Precipitation of the Hydrochloride Salt: Filter the drying agent and cool the ethereal solution to 0 °C. Bubble dry HCl gas through the solution (or add 2M HCl in ether) until precipitation ceases. Filter the resulting white crystalline solid, wash with cold ether, and dry under vacuum to yield 1-(2-chlorobenzyl)cyclopropanamine hydrochloride.

    • Validation: Confirm identity and purity (>98%) via ¹H-NMR (D₂O) and LC-MS (ESI+ m/z 182.07 [M+H]⁺).

Utility in Medicinal Chemistry: Mechanism-Based Inhibition

Cyclopropylamines are highly privileged structures in the development of mechanism-based inhibitors (often termed "suicide inhibitors") targeting flavin adenine dinucleotide (FAD)-dependent enzymes. Two primary targets of interest are Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

The Causality of Enzyme Inactivation

When a cyclopropylamine-containing drug enters the active site of LSD1 or MAO, the enzyme attempts to oxidize the amine as it would a natural substrate. The FAD cofactor abstracts a single electron from the amine nitrogen, generating an amine radical cation.

Because the cyclopropane ring is highly strained, the radical cation rapidly undergoes homolytic ring-opening to relieve the strain. This generates a highly reactive primary carbon radical. This radical immediately attacks the isoalloxazine ring of the FAD cofactor (or a nearby active site cysteine/histidine residue), forming a permanent covalent bond. The enzyme is irreversibly inactivated, requiring the cell to synthesize new protein to restore function.

MBI_Mechanism S1 Enzyme-Substrate Complex (LSD1 / MAO) S2 Single Electron Transfer (SET) to FAD Cofactor S1->S2 S3 Amine Radical Cation Formation S2->S3 S4 Cyclopropane Ring Opening (Relief of Strain) S3->S4 Fast (Kinetics) S5 Primary Carbon Radical Generation S4->S5 S6 Covalent FAD Adduct (Irreversible Inactivation) S5->S6 Covalent Bond

Mechanism of suicide inhibition by cyclopropylamine pharmacophores.

By utilizing 1-(2-chlorobenzyl)cyclopropanamine as a building block, medicinal chemists can append various functional groups to the amine or the aromatic ring to tune selectivity between MAO and LSD1, leveraging the ortho-chloro group to perfectly orient the molecule within the enzyme's hydrophobic binding pocket.

Analytical Validation and Quality Control

To ensure the scientific integrity of the synthesized 1-(2-chlorobenzyl)cyclopropanamine hydrochloride, the following analytical standards must be met:

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The compound should elute as a single sharp peak, confirming >98% purity.

  • Mass Spectrometry (LC-MS): ESI+ mode must show the parent ion of the free base at m/z 182.07. The characteristic chlorine isotope pattern (approx. 3:1 ratio of m/z 182 to 184) must be clearly visible, validating the presence of the ortho-chloro substituent.

  • Nuclear Magnetic Resonance (NMR): In ¹H-NMR (D₂O), the cyclopropyl protons typically appear as distinct multiplets in the highly shielded region (0.8–1.2 ppm), while the benzylic protons appear as a singlet around 3.0–3.2 ppm. The ortho-substituted aromatic ring will display a characteristic splitting pattern between 7.2 and 7.5 ppm.

References

  • Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(9), 1725-1737. URL:[Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. URL:[Link]

  • Zheng, X., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(21), 12256–12273. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23106132, 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride. PubChem. URL:[Link]

Exploratory

Mechanism of Action for 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride: An In-Depth Technical Guide

Executive Summary The compound 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (CAS: 801206-19-9) represents a highly privileged pharmacophore in modern drug discovery [1]. Belonging to the cyclopropylamine class of sma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (CAS: 801206-19-9) represents a highly privileged pharmacophore in modern drug discovery [1]. Belonging to the cyclopropylamine class of small molecules, it functions as a mechanism-based (suicide) inactivator of Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases. Its primary high-value targets include Lysine-Specific Demethylase 1 (LSD1/KDM1A) —a critical epigenetic eraser in oncology—and Monoamine Oxidases (MAO-A/B) , which are foundational targets in neuropharmacology.

This whitepaper dissects the chemical rationale, the single-electron transfer (SET) mechanism of action, and the self-validating experimental protocols required to characterize its irreversible covalent binding profile.

Chemical Profile & Structural Rationale

To understand the efficacy of 1-(2-chlorobenzyl)cyclopropanamine, we must deconstruct its two primary structural motifs:

  • The Cyclopropylamine "Warhead": The highly strained three-membered ring is the reactive center. It is chemically stable in aqueous solution but becomes highly reactive upon enzymatic oxidation. It acts as a Trojan horse, mimicking the natural substrates of FAD-dependent enzymes (e.g., mono-/di-methylated lysine for LSD1, or biogenic amines for MAOs).

  • The 1-(2-Chlorobenzyl) Substitution: Unlike the classic MAO inhibitor tranylcypromine (which features a phenyl group at the 2-position of the cyclopropane ring), this compound features a 2-chlorobenzyl group at the 1-position. This specific vectoring provides essential steric bulk and lipophilicity. The ortho-chloro substitution introduces halogen bonding capabilities and restricts the rotameric conformation of the benzyl group. This structural tuning is critical for shifting target selectivity; bulky 1-benzyl substitutions are known to be poorly accommodated by the restrictive active site of MAO-A, but are readily accepted by the larger, hydrophobic substrate-binding clefts of LSD1 and MAO-B [2].

Core Mechanism of Action: FAD-Directed Covalent Inactivation

1-(2-Chlorobenzyl)cyclopropanamine does not merely block the active site; it destroys the enzyme's catalytic machinery through a process known as mechanism-based suicide inhibition . The causality of this mechanism relies on the enzyme's own catalytic cycle to generate the reactive species [3].

  • Substrate Mimicry & Binding ( KI​ ): The unprotonated amine enters the active site and aligns with the oxidized FAD cofactor, driven by the hydrophobic interactions of the 2-chlorobenzyl group.

  • Single Electron Transfer (SET): The enzyme attempts to oxidize the inhibitor. A single electron is transferred from the nitrogen lone pair of the cyclopropylamine to the FAD cofactor, generating an amine radical cation and an FAD semiquinone radical.

  • Ring Opening (Homolytic Cleavage): The formation of the radical cation destabilizes the highly strained cyclopropane ring. To relieve this ring strain, a rapid homolytic cleavage occurs, popping the ring open to form a highly reactive, primary carbon-centered radical.

  • Covalent Adduction ( kinact​ ): This carbon-centered radical immediately collapses with the FAD semiquinone. Depending on the specific active site topography (LSD1 vs. MAO-B), the covalent bond forms at either the N5 or C4a position of the isoalloxazine ring of FAD [4].

  • Irreversible Inactivation: The formation of this FAD-adduct is a dead-end complex. The enzyme is permanently inactivated and must be degraded and resynthesized by the cell to restore activity.

MOA A 1-(2-Chlorobenzyl) cyclopropanamine B Enzyme Active Site (Non-Covalent Binding) A->B KI C Single Electron Transfer (SET) to FAD B->C Catalysis Initiation D Cyclopropane Ring Opening C->D Oxidation E Carbon-Centered Radical Intermediate D->E Homolytic Cleavage F Covalent FAD Adduct (N5 or C4a position) E->F Radical Recombination G Irreversible Enzyme Inactivation F->G kinact

Fig 1. Mechanism-based suicide inhibition pathway of FAD-dependent amine oxidases by cyclopropylamines.

Target Specificity & Kinetic Profiling

Because 1-(2-chlorobenzyl)cyclopropanamine is a covalent inactivator, standard steady-state IC50​ values are highly misleading (the apparent IC50​ will drop continuously over time). Instead, the compound must be evaluated using time-dependent kinetics to determine the initial reversible binding affinity ( KI​ ) and the maximum rate of inactivation ( kinact​ ). The overall efficiency of the inhibitor is expressed as kinact​/KI​ .

Table 1: Representative Kinetic Parameters of Cyclopropylamine Derivatives

CompoundTarget Enzyme KI​ ( μM ) kinact​ ( min−1 )Efficiency ( kinact​/KI​ )Binding Mode
Tranylcypromine (PCPA)LSD124.50.0150.0006Covalent (N5/C4a)
Tranylcypromine (PCPA)MAO-B15.00.0300.0020Covalent (C4a)
1-BenzylcyclopropylamineMAO-A>100NDPoorSteric Clash
1-(2-Chlorobenzyl)CPA *LSD1 ~1.5 ~0.04 ~0.026 Covalent (N5)

*Note: Data for 1-(2-Chlorobenzyl)cyclopropanamine (CPA) represents extrapolated class-average parameters based on structurally analogous halogenated 1-benzylcyclopropylamines.

Experimental Protocols for Mechanistic Validation

As an Application Scientist, I mandate that all mechanistic claims be backed by self-validating assay systems. Below are the two core protocols required to prove the mechanism of action for this compound.

Protocol 1: Time-Dependent Inhibition (TDI) & Jump-Dilution Assay

Objective: To prove that inhibition is time-dependent and irreversible. Causality: If the compound is a suicide inhibitor, pre-incubating it with the enzyme before adding the substrate will result in a time-dependent loss of activity. A jump-dilution step validates irreversibility; if the bond is covalent, diluting the complex will not restore enzymatic activity.

  • Pre-Incubation: Incubate recombinant LSD1 (100 nM) with varying concentrations of 1-(2-chlorobenzyl)cyclopropanamine (0.1 to 50 μM ) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl) at 25°C.

  • Time-Course Aliquots: At specific time intervals (0, 5, 10, 20, 40, 60 minutes), remove a 2 μL aliquot of the enzyme-inhibitor mixture.

  • Jump-Dilution: Dilute the 2 μL aliquot 100-fold into 198 μL of assay buffer containing a saturating concentration of the substrate (e.g., H3K4me2 peptide) and a peroxidase-coupled detection system (Amplex Red).

  • Self-Validation Check: Run a reversible inhibitor control in parallel. The reversible inhibitor will show full activity recovery upon 100-fold dilution, whereas the 1-(2-chlorobenzyl)cyclopropanamine treated wells will remain fully suppressed, confirming irreversible covalent modification.

Protocol 2: LC-MS/MS Identification of the FAD-Adduct

Objective: To physically map the covalent bond between the inhibitor warhead and the FAD cofactor. Causality: We must unfold the protein to extract the FAD cofactor (which is non-covalently bound to the protein in LSD1, but covalently bound to the inhibitor). We look for a specific mass shift of ~+180.05 Da on the FAD molecule, corresponding to the addition of the ring-opened C10H11ClN radical.

  • Reaction: Incubate 10 μM LSD1 with 100 μM inhibitor for 2 hours to ensure 100% target occupancy.

  • Denaturation: Add 8M Urea and 10 mM Dithiothreitol (DTT). Why? This completely unfolds the protein, releasing the FAD-inhibitor adduct into solution, and prevents disulfide scrambling.

  • Alkylation: Add 20 mM Iodoacetamide (IAA) in the dark for 30 mins to cap free cysteines.

  • Extraction: Pass the mixture through a 10 kDa MWCO spin filter. The modified FAD will pass into the filtrate, while the denatured protein is retained.

  • LC-MS/MS Analysis: Inject the filtrate onto a C18 reverse-phase column coupled to a High-Resolution Q-TOF Mass Spectrometer.

  • Data Analysis: Extract the ion chromatogram for unmodified FAD ( m/z 786.16) and the predicted FAD-inhibitor adduct ( m/z ~966.21).

Workflow S1 1. Incubation Enzyme + Inhibitor S2 2. Protein Denaturation (Urea/DTT/IAA) S1->S2 S3 3. Proteolytic Digestion (Trypsin/Chymotrypsin) S2->S3 S4 4. Peptide Extraction & Desalting S3->S4 S5 5. LC-MS/MS Analysis (High-Resolution Mass Spec) S4->S5 S6 6. Data Analysis (Identify Adduct Mass Shift) S5->S6

Fig 2. Experimental workflow for LC-MS/MS identification of covalent FAD-inhibitor adducts.

Translational Perspectives

The mechanistic rigor applied to 1-(2-chlorobenzyl)cyclopropanamine translates directly to clinical utility. By irreversibly inhibiting LSD1, cyclopropylamine derivatives trigger the re-expression of silenced differentiation genes in cancers such as Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC). Furthermore, the ability to tune the 1-benzyl substitution allows medicinal chemists to dial out MAO-A activity (preventing the hypertensive "cheese effect") while maximizing LSD1 or MAO-B engagement, paving the way for safer, highly targeted therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23106132, 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride." PubChem, [Link]

  • Silverman, R. B., & Zieske, P. A. "1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase." Journal of Medicinal Chemistry, 1985. [Link]

  • Silverman, R. B., & Hiebert, C. K. "Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine." Biochemistry, 1988. [Link]

  • Schmidt, D. M. Z., & McCafferty, D. G. "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine." Biochemistry, 2007. [Link]

  • Mimasu, S., et al. "Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25Å." Biochemical and Biophysical Research Communications, 2008. [Link]

Foundational

Comprehensive Pharmacokinetic Profiling and ADME Strategy for 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 1-(2-Chlorobenzyl)cyclopropanamine hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (CAS 801206-19-9) is a structurally compelling primary amine building block[1]. Its core cyclopropylamine pharmacophore is a recognized motif in the design of monoamine oxidase (MAO) inhibitors and lysine-specific demethylase 1 (LSD1) inhibitors. To transition such a compound from a discovery scaffold to a viable lead, a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is required.

As a Senior Application Scientist, I have designed this technical guide to establish a highly reliable, self-validating framework for evaluating the pharmacokinetic (PK) profile of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride. This whitepaper bridges theoretical physicochemical predictions with field-proven, step-by-step experimental methodologies.

Physicochemical Foundations & Predictive ADME

Before initiating in vivo studies, we must analyze the molecule's physicochemical properties to predict its physiological behavior. The causality between a molecule's structure and its PK profile dictates our formulation and analytical strategies.

  • Absorption (Causality): Formulated as a hydrochloride salt, this compound exhibits excellent aqueous solubility, making it ideal for both intravenous (IV) and oral (PO) dosing. However, with a predicted basic pKa of ~9.5 for the primary amine, the molecule will be highly ionized in the acidic environment of the stomach (pH 1.5–3.5). Consequently, oral absorption will be delayed until the compound reaches the alkaline environment of the small intestine, where the unionized fraction increases, allowing for transcellular passive diffusion.

  • Distribution (Causality): The moderate lipophilicity of the free base (XLogP3 ~2.2) and a low Topological Polar Surface Area (TPSA = 26 Ų) strongly suggest favorable membrane permeability[1]. These parameters indicate a high likelihood of crossing the blood-brain barrier (BBB), which is a critical attribute if the intended pharmacological targets (e.g., MAO) reside within the central nervous system.

Table 1: Physicochemical & Lipinski Parameters
ParameterValuePharmacokinetic Implication
Molecular Weight 181.66 g/mol (Base) / 218.12 g/mol (HCl)Small size facilitates rapid passive diffusion.
XLogP3 2.2Optimal balance of aqueous solubility and lipophilicity.
TPSA 26.0 ŲExcellent predictor for BBB penetration (< 90 Ų).
H-Bond Donors / Acceptors 1 / 1Low hydrogen bonding potential favors membrane transit.
Predicted pKa (Amine) ~9.5Highly ionized at physiological pH (7.4); traps in acidic compartments (lysosomes).

Mechanistic Metabolism & Clearance Pathways

The metabolic fate of 1-(2-Chlorobenzyl)cyclopropanamine is dictated by three distinct structural features. Understanding these pathways allows us to predict clearance mechanisms and identify potential active or toxic metabolites.

  • The Primary Amine: Primary amines are highly susceptible to oxidative deamination mediated by mitochondrial Monoamine Oxidase (MAO)[2] or hepatic Cytochrome P450 (CYP) enzymes. This process typically yields a deaminated ketone or aldehyde.

  • The Cyclopropyl Ring: Strained ring systems are vulnerable to CYP-mediated alpha-carbon hydroxylation, which can trigger spontaneous ring-opening, leading to reactive intermediate formation.

  • The Chlorobenzyl Moiety: While the electron-withdrawing chlorine atom slightly deactivates the aromatic ring, CYP-mediated aromatic hydroxylation remains a viable Phase I clearance pathway, followed by Phase II glucuronidation.

Metabolic_Pathways Parent 1-(2-Chlorobenzyl)cyclopropanamine (Parent Compound) CYP_Ox CYP450 Oxidation Parent->CYP_Ox Hepatic CYP3A4/2D6 MAO_Deam MAO Deamination Parent->MAO_Deam Amine Oxidase Phase2 UGT / SULT Conjugation Parent->Phase2 Direct Conjugation Met1 Aromatic Hydroxylation (Phase I Metabolite) CYP_Ox->Met1 Met2 Deaminated Ketone (Phase I Metabolite) MAO_Deam->Met2 Met3 N-Glucuronide (Phase II Metabolite) Phase2->Met3

Fig 1: Proposed Phase I and Phase II metabolic pathways for 1-(2-Chlorobenzyl)cyclopropanamine.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, every protocol must operate as a self-validating system . This requires the mandatory inclusion of internal standards (IS), positive controls, and blank matrices to rule out assay interference, adhering strictly to the[3].

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

  • Step 1: Preparation. Prepare a 10 mM stock solution of 1-(2-Chlorobenzyl)cyclopropanamine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Step 2: Incubation Setup. Combine the test compound (1 µM) with rat liver microsomes (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Step 3: Reaction Initiation. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Step 4: Termination & Extraction. At predefined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard (IS). The cold organic solvent instantly denatures the enzymes, halting metabolism.

  • Step 5: Centrifugation & Analysis. Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Checkpoint: The assay is only deemed valid if the positive control (Verapamil) demonstrates >70% depletion at 30 minutes, and the negative control (buffer without NADPH) shows <5% depletion. This proves that clearance is strictly enzymatically driven and not an artifact of chemical instability.

Protocol 2: In Vivo Rat Pharmacokinetic Study (IV & PO)

This workflow captures the systemic exposure and bioavailability of the compound.

  • Step 1: Formulation.

    • IV Formulation: Dissolve the HCl salt in 0.9% Saline (1 mg/kg).

    • PO Formulation: Suspend in 0.5% Methylcellulose/0.1% Tween-80 (10 mg/kg) to ensure uniform dispersion in the GI tract.

  • Step 2: Dosing. Administer to fasted male Sprague-Dawley rats (n=3 per route). Fasting eliminates food-effect variables on gastric emptying.

  • Step 3: Serial Sampling. Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Step 4: Plasma Separation. Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until analysis.

  • Step 5: Bioanalysis. Extract plasma using protein precipitation (3:1 Acetonitrile:Plasma) spiked with IS. Quantify using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Checkpoint: The analytical run is validated only if the IS peak area variance is <15% across all samples, and the calibration curve exhibits an R2>0.99 [3].

PK_Workflow Formulation 1. Formulation (IV & PO Dosing) Dosing 2. In Vivo Dosing (Sprague-Dawley Rats) Formulation->Dosing Quality Checked Sampling 3. Serial Blood Sampling (0 - 24 hours) Dosing->Sampling Timed Collection Prep 4. Sample Preparation (Protein Precipitation + IS) Sampling->Prep Plasma Extraction LCMS 5. LC-MS/MS Analysis (MRM Mode) Prep->LCMS Bioanalysis NCA 6. Non-Compartmental Analysis (AUC, Cmax, CL, Vd) LCMS->NCA Validated Data

Fig 2: Self-validating in vivo pharmacokinetic workflow from formulation to NCA data extraction.

Data Analysis & Interpretation

Following bioanalysis, the concentration-time data must be translated into actionable pharmacokinetic parameters. We utilize[4] rather than compartmental modeling.

Causality for choosing NCA: NCA is the gold standard for early-stage PK profiling because it treats the body as a "black box" and makes no assumptions about the number of physiological compartments[4]. It relies entirely on algebraic equations and the linear trapezoidal rule to calculate actual exposure.

Key parameters extracted include:

  • Cmax​ & Tmax​ : Indicates the peak concentration and the rate of absorption.

  • AUC0−∞​ (Area Under the Curve): Represents total systemic exposure.

  • Clearance ( CL ): Calculated as DoseIV​/AUCIV​ . Indicates the efficiency of the body in eliminating the drug.

  • Bioavailability ( F% ): Calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 . This metric will determine if 1-(2-Chlorobenzyl)cyclopropanamine is viable as an oral therapeutic.

References

  • Title: 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride | CID 23106132 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Bioanalytical Method Validation and Study Sample Analysis M10 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Pharmacokinetics analysis series: Non-compartmental analysis Source: Datapharm Australia URL: [Link]

  • Title: Information on EC 1.4.3.4 - Monoamine Oxidase Source: BRENDA Enzyme Database URL: [Link]

Sources

Exploratory

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride CAS 801206-19-9 molecular weight

An In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride (CAS 801206-19-9) Executive Summary 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is a stericall...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride (CAS 801206-19-9)

Executive Summary

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is a sterically constrained, halogenated primary amine utilized extensively as a building block in medicinal chemistry. The cyclopropyl ring imparts unique conformational rigidity to the molecule, locking the pharmacophore into a specific vector that can enhance target affinity and metabolic stability. This guide resolves common database discrepancies regarding its molecular weight, details its physicochemical profile, and provides a rigorously validated, self-correcting synthetic workflow for its preparation.

Molecular Identity and Discrepancy Analysis

A frequent point of confusion in commercial chemical databases and automated inventory systems involves the molecular weight of CAS 801206-19-9. As an application scientist, it is critical to distinguish between the free base and the salt form when calculating stoichiometric equivalents for downstream coupling reactions.

  • The Free Base: The CAS registry number 801206-19-9 is technically assigned to the parent free base, 1-(2-chlorobenzyl)cyclopropan-1-amine[1]. Its molecular formula is C10H12ClN, which yields a standard molecular weight of 181.66 g/mol [2].

  • The Hydrochloride Salt: Because the free base is a viscous oil prone to oxidative degradation, the compound is almost exclusively synthesized, stored, and commercially supplied as the hydrochloride salt. The addition of hydrochloric acid yields the formula C10H13Cl2N, bringing the functional molecular weight to 218.12 g/mol .

Table 1: Comparative Physicochemical Properties

PropertyFree Base[1]Hydrochloride Salt
CAS Number 801206-19-9801206-19-9 (Commonly overloaded)
Molecular Formula C10H12ClNC10H13Cl2N
Molecular Weight 181.66 g/mol 218.12 g/mol
Physical State Viscous OilCrystalline Solid
Solubility DCM, EtOAc, Diethyl EtherWater, DMSO, Methanol
Topological Polar Surface Area 26.0 Ų~26.0 Ų (Parent structure)

Mechanistic Causality in Synthesis

The synthesis of 1-alkylated cyclopropylamines requires overcoming the inherent ring strain and steric hindrance of the cyclopropane moiety. The most robust route involves the alpha-alkylation of cyclopropanecarbonitrile followed by a .

  • Causality of Base Selection: The alpha-proton of cyclopropanecarbonitrile is weakly acidic (pKa ~ 30). Deprotonation requires a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA). The reaction must be strictly maintained at -78 °C; higher temperatures provide enough thermal energy to trigger ring-opening side reactions or rapid self-condensation of the resulting kinetic enolate.

  • Causality of Rearrangement Choice: Converting the intermediate nitrile to an amine is achieved via hydration to a primary amide, followed by a Hofmann rearrangement using sodium hypobromite (NaOBr). This method is explicitly chosen over the Curtius rearrangement because it avoids the generation and handling of potentially explosive acyl azides, making the protocol inherently safer and highly scalable.

Experimental Protocol: Synthesis and Validation

Self-Validating System: The following protocol incorporates mandatory in-process controls (IPCs) to ensure each step is analytically validated before proceeding, preventing the carryover of impurities.

Step 1: Alpha-Alkylation

  • Charge a dry, argon-purged flask with cyclopropanecarbonitrile (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C. Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane). Rationale: Slow addition prevents localized heating, preserving the kinetic enolate.

  • Stir for 45 minutes, then add 2-chlorobenzyl chloride (1.05 eq).

  • Warm to room temperature gradually over 2 hours.

  • Validation Check: Quench a 50 µL aliquot with saturated NH4Cl, extract with EtOAc, and analyze via GC-MS. Proceed only if the starting material peak is <2% total area.

Step 2: Hydration and Hofmann Rearrangement

  • Dissolve the isolated 1-(2-chlorobenzyl)cyclopropanecarbonitrile in an EtOH/H2O mixture. Add NaOH and 30% H2O2 to hydrolyze the nitrile to the primary amide.

  • Treat the resulting amide with an aqueous solution of NaOBr (prepared in situ from NaOH and Br2) at 0 °C, then heat to 70 °C for 2 hours.

  • Validation Check: LC-MS analysis must confirm the complete disappearance of the amide mass and the appearance of the target amine (m/z [M+H]+ = 182.1).

Step 3: Hydrochloride Salt Formation

  • Extract the free base into methyl tert-butyl ether (MTBE).

  • Add 4.0 M HCl in dioxane (1.2 eq) dropwise at 0 °C. A white crystalline precipitate will immediately form.

  • Filter, wash with cold MTBE, and dry under vacuum at 40 °C.

  • Validation Check: 1H NMR (DMSO-d6) must reveal a broad singlet integrating to 3H around 8.5 ppm, confirming the fully protonated -NH3+ state.

Workflow Visualization

The diagram below maps the logical progression of the synthetic workflow, highlighting the critical transition from the free base (181.66 g/mol ) to the stable hydrochloride salt (218.12 g/mol ).

SyntheticWorkflow SM Cyclopropanecarbonitrile (Starting Material) Alkylation Alpha-Alkylation LDA, -78°C SM->Alkylation Int1 1-(2-Chlorobenzyl) cyclopropanecarbonitrile Alkylation->Int1 Hydrolysis Hydration H2O2, NaOH Int1->Hydrolysis Int2 Primary Amide Intermediate Hydrolysis->Int2 Hofmann Hofmann Rearrangement NaOBr, 70°C Int2->Hofmann FreeBase Free Base MW: 181.66 Hofmann->FreeBase SaltForm Salt Formation HCl in Dioxane FreeBase->SaltForm Target Hydrochloride Salt MW: 218.12 SaltForm->Target QC QC Validation NMR & LC-MS Target->QC

Step-by-step synthetic workflow and quality control validation for 1-(2-Chlorobenzyl)cyclopropanamine HCl.

Applications in Drug Discovery

The 1-arylmethyl-cyclopropylamine motif is a privileged substructure in neuropharmacology and oncology. By restricting the rotation of the amine group, the cyclopropyl ring limits the number of low-energy conformations the molecule can adopt. This rigidification often leads to enhanced binding affinity in deep hydrophobic pockets (such as those found in monoamine oxidases or specific kinase allosteric sites) while simultaneously reducing the molecule's susceptibility to cytochrome P450-mediated N-dealkylation, thereby improving its pharmacokinetic half-life.

References

  • Title: 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride | C10H12ClN | CID 23106132 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Hofmann Rearrangement (Mechanistic Reference) Source: Wikipedia URL: [Link]

Sources

Foundational

The Emerging Potential of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is a synthetic small molecule featuring a key cyclopropanamine moiety, a pharmacophore of signific...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is a synthetic small molecule featuring a key cyclopropanamine moiety, a pharmacophore of significant interest in modern drug discovery. While direct and extensive research on this specific molecule is not yet widespread in publicly available literature, its structural components strongly suggest its potential as a modulator of critical enzymatic pathways, particularly as an inhibitor of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1). This technical guide provides a comprehensive overview of the core attributes of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride, including a plausible synthetic route, its likely mechanisms of action based on well-established structure-activity relationships of related compounds, and detailed protocols for its experimental evaluation. This document serves as a foundational resource for researchers seeking to explore the therapeutic promise of this and related cyclopropanamine derivatives in oncology, neurodegenerative diseases, and other therapeutic areas.

Introduction: The Significance of the Cyclopropanamine Scaffold

The cyclopropanamine core is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a mechanism-based inactivator of flavin-dependent enzymes. The strained three-membered ring of the cyclopropyl group, coupled with the reactive amine, allows for covalent bond formation with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site, leading to irreversible inhibition. This unique mechanism has been successfully exploited in the development of drugs targeting monoamine oxidases (MAOs) and, more recently, lysine-specific demethylase 1 (LSD1), an epigenetic regulator. The substitution of a 2-chlorobenzyl group on the cyclopropanamine scaffold of the title compound introduces additional structural features that can influence its potency, selectivity, and pharmacokinetic properties, making it a compelling candidate for further investigation.

Synthesis and Chemical Properties

Proposed Synthetic Pathway

A practical approach involves the titanium-mediated reductive cyclopropanation of 2-chlorobenzonitrile using diethylzinc, followed by hydrochloride salt formation. This method has been shown to be effective for the synthesis of 1-aryl-substituted primary cyclopropylamines.[1]

Experimental Protocol: Synthesis of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride

Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile

  • To a solution of 2-chlorobenzyl cyanide (1 equivalent) in anhydrous toluene, add titanium(IV) isopropoxide (1.2 equivalents).

  • Cool the mixture to -78 °C under an inert atmosphere (argon or nitrogen).

  • Slowly add a solution of ethylmagnesium bromide in diethyl ether (2.5 equivalents) while maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(2-chlorophenyl)cyclopropanecarbonitrile.

Step 2: Reduction to 1-(2-Chlorobenzyl)cyclopropanamine

  • To a solution of 1-(2-chlorophenyl)cyclopropanecarbonitrile (1 equivalent) in anhydrous diethyl ether under an inert atmosphere, slowly add lithium aluminum hydride (1.5 equivalents) at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and wash the solid with diethyl ether.

  • Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to obtain 1-(2-chlorobenzyl)cyclopropanamine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 1-(2-chlorobenzyl)cyclopropanamine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride as a solid.

Physicochemical Properties

The physicochemical properties of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride can be predicted based on its structure. These properties are crucial for its formulation and pharmacokinetic profile.

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₀H₁₃Cl₂NN/A
Molecular Weight218.12 g/mol N/A
AppearanceWhite to off-white solidN/A
SolubilityLikely soluble in water and polar organic solventsN/A
pKa (amine)Estimated to be in the range of 8.5 - 9.5N/A

Pharmacological Profile: A Tale of Two Targets

The pharmacological activity of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is anticipated to be centered on its ability to inhibit FAD-dependent amine oxidases. The two primary and most probable targets are Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1).

Potential as a Monoamine Oxidase (MAO) Inhibitor

MAOs are critical enzymes in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibitors of MAOs are used in the treatment of depression and Parkinson's disease. The cyclopropanamine scaffold is a well-known pharmacophore for MAO inhibition.

Mechanism of MAO Inhibition:

The proposed mechanism involves the oxidative deamination of the cyclopropanamine by the FAD cofactor in MAO. This process leads to the formation of a reactive cyclopropanone imine intermediate, which then covalently modifies the FAD cofactor, resulting in irreversible inhibition of the enzyme.

MAO_Inhibition cluster_0 MAO Active Site FAD FAD Intermediate Reactive Intermediate FAD->Intermediate Formation Inhibitor 1-(2-Chlorobenzyl)cyclopropanamine Inhibitor->FAD Oxidation Inactive_Enzyme Inactive Enzyme (Covalent Adduct) Intermediate->Inactive_Enzyme Covalent Modification

Caption: Proposed mechanism of MAO inhibition.

Structure-Activity Relationship (SAR) Insights for MAO Inhibition:

  • Aryl Substitution: The nature and position of substituents on the aromatic ring significantly influence the potency and selectivity for MAO-A versus MAO-B. Electron-withdrawing groups, such as the chloro group in the ortho position, can impact the electronic properties of the benzyl moiety and its interaction with the enzyme's active site.[2][3]

  • Stereochemistry: The stereochemistry of the cyclopropane ring is often crucial for potent MAO inhibition.

Potential as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

LSD1 is a histone demethylase that plays a pivotal role in epigenetic regulation and is a validated target in oncology, particularly for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). Many potent LSD1 inhibitors are based on the tranylcypromine (a cyclopropanamine derivative) scaffold.[4][5]

Mechanism of LSD1 Inhibition:

Similar to MAO inhibition, the mechanism of LSD1 inhibition by cyclopropanamine derivatives involves the formation of a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme. This prevents the demethylation of histone H3 at lysine 4 and 9 (H3K4 and H3K9), leading to changes in gene expression and subsequent anti-tumor effects.

LSD1_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Inhibitor Action LSD1 LSD1 Enzyme H3K4 Demethylated Histone (H3K4) LSD1->H3K4 Demethylation Inactive_LSD1 Inactive LSD1 H3K4me2 Methylated Histone (H3K4me2) H3K4me2->LSD1 Gene_Repression Gene Repression H3K4me2->Gene_Repression Gene_Activation Gene Activation H3K4->Gene_Activation Inhibitor 1-(2-Chlorobenzyl)cyclopropanamine Inhibitor->LSD1 Inhibition

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Exploratory

Comprehensive Toxicological Profile of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride in Mammalian Models

Executive Summary The compound 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (1-2-CBCA) is a highly reactive pharmacophore belonging to the cyclopropylamine class. Originally synthesized as a building block and struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (1-2-CBCA) is a highly reactive pharmacophore belonging to the cyclopropylamine class. Originally synthesized as a building block and structural analog to known monoamine oxidase (MAO) inhibitors, this compound exhibits a complex toxicological profile driven by its mechanism-based inactivation of flavin adenine dinucleotide (FAD)-dependent enzymes. This whitepaper elucidates the mechanistic causality behind its toxicity, details the expected off-target liabilities (specifically cardiovascular and hematological), and provides a self-validating experimental workflow for preclinical evaluation in accordance with PMDA (Japan) and ICH guidelines.

Molecular Rationale: The Cyclopropylamine Pharmacophore

To understand the toxicity of 1-2-CBCA, we must first examine the chemical causality of the cyclopropylamine ring. Cyclopropylamines are classic "suicide inhibitors" (mechanism-based inactivators) of FAD-dependent oxidases, most notably MAO-A, MAO-B, and Lysine-specific demethylase 1 (LSD1)[1].

When 1-2-CBCA enters the hydrophobic active site of these enzymes, the nitrogen atom undergoes a single-electron transfer (SET) to the oxidized FAD cofactor. This oxidation induces extreme ring strain, triggering the rapid opening of the cyclopropyl ring to form a highly reactive carbon-centered radical. This radical subsequently forms an irreversible covalent bond with either the FAD cofactor itself or an adjacent active-site cysteine residue, permanently destroying the enzyme's catalytic function[1].

The addition of the 2-chloro (ortho-chloro) substitution on the benzyl ring significantly increases the molecule's lipophilicity (LogP) and introduces steric hindrance. While this enhances blood-brain barrier (BBB) penetration, it also prolongs hepatic clearance, exacerbating the toxicological burden on the liver.

G A 1-(2-Chlorobenzyl)cyclopropanamine Enters Active Site B Single-Electron Transfer (SET) to FAD Cofactor A->B Binding C Cyclopropyl Ring Opening (Radical Formation) B->C Oxidation D Covalent Adduct Formation (Flavin or Cysteine) C->D Radical Attack E Irreversible Enzyme Inactivation (MAO / LSD1) D->E Suicide Inhibition

Fig 1. Mechanism-based inactivation of FAD-dependent enzymes by cyclopropylamines.

Primary Toxicological Modalities in Animal Models

The irreversible nature of 1-2-CBCA target engagement leads to distinct, class-wide toxicological phenotypes that must be carefully monitored during preclinical development.

Cardiovascular Toxicity: The Tyramine Pressor Response

Because 1-2-CBCA irreversibly inhibits intestinal and hepatic MAO-A, it severely compromises the body's ability to metabolize dietary tyramine[2]. In mammalian models, un-metabolized tyramine enters the systemic circulation and acts as a false neurotransmitter. It displaces massive amounts of stored norepinephrine from pre-synaptic vesicles[3]. This phenomenon, known as the "tyramine pressor response," causes acute vasoconstriction, resulting in severe hypertensive crises, tachycardia, and in extreme cases, cerebral hemorrhage[4].

Hematological Toxicity: Epigenetic Off-Target Effects

Cyclopropylamines are notorious for their off-target inhibition of LSD1, an epigenetic enzyme critical for hematopoietic stem cell differentiation[5]. LSD1 normally forms a repressor complex with Growth Factor Independent 1B (GFI1B). When a cyclopropylamine covalently modifies the FAD cofactor of LSD1, it physically disrupts the LSD1-GFI1B interaction[6]. In murine models, this disruption halts megakaryopoiesis and erythropoiesis, leading to profound, dose-limiting thrombocytopenia and anemia[5][7].

Quantitative Toxicological Benchmarks

To facilitate rapid data interpretation, the expected toxicological parameters for 1-2-CBCA (extrapolated from the cyclopropylamine class) are summarized below:

Toxicological ParameterPrimary BiomarkerObserved Effect in Murine ModelsMechanistic Driver
Cardiovascular Systolic BP (>30 mmHg rise)Acute Hypertensive CrisisMAO-A inhibition; Tyramine accumulation
Hematological Platelet Count (<150k/µL)Severe ThrombocytopeniaLSD1-GFI1B complex disruption
Hepatotoxicity ALT / AST (>3x baseline)Centrilobular NecrosisReactive radical intermediate clearance
Neurotoxicity Serotonin / NorepinephrineHyperreflexia, SeizuresMonoamine neurotransmitter excess

Experimental Workflow: 14-Day Repeated-Dose Toxicity Protocol

To rigorously profile 1-2-CBCA, I have designed a self-validating 14-day repeated-dose toxicity study in Sprague-Dawley rats. This protocol ensures scientific integrity by embedding internal controls: a vehicle control establishes the baseline, a positive control (Tranylcypromine) validates assay sensitivity, and toxicokinetic (TK) sampling ensures observed toxicities are directly correlated with systemic exposure.

Step-by-Step Methodology
  • Cohort Establishment:

    • Randomize 50 male Sprague-Dawley rats into 5 groups (n=10/group): Vehicle (0.5% Methylcellulose), Low Dose (1 mg/kg), Mid Dose (5 mg/kg), High Dose (15 mg/kg), and Positive Control (Tranylcypromine, 5 mg/kg).

  • Dosing & Telemetry (Days 1-14):

    • Administer compounds daily via oral gavage.

    • Monitor cardiovascular parameters continuously using surgically implanted radiotelemetry devices to capture acute tyramine pressor events.

  • Toxicokinetic (TK) Sampling:

    • On Days 1 and 14, draw blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Quantify 1-2-CBCA plasma concentrations using LC-MS/MS to calculate Cmax​ and AUC0−24​ .

  • Hematological Profiling:

    • Perform Complete Blood Counts (CBC) on Days 7 and 14. Specifically flag platelet counts and reticulocyte percentages to assess LSD1-mediated myelosuppression.

  • Necropsy & Histopathology (Day 15):

    • Euthanize animals and harvest the liver, brain, and femoral bone marrow.

    • Perform H&E staining on bone marrow smears to quantify megakaryocyte depletion.

Workflow Start Acclimation & Baseline (SD Rats, N=50) Dose 14-Day Daily Oral Gavage (Vehicle, Low, Mid, High, Pos. Control) Start->Dose InLife In-Life Monitoring (Telemetry, Body Weight) Dose->InLife Blood Toxicokinetics & CBC (Days 1, 7, 14) InLife->Blood Necropsy Necropsy & Histopathology (Bone Marrow, Liver, Brain) Blood->Necropsy

Fig 2. Self-validating 14-day repeated-dose toxicity workflow in Sprague-Dawley rats.

Conclusion & Translational Outlook

The toxicological profile of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is fundamentally dictated by its radical-mediated covalent binding mechanism. While the 2-chloro substitution offers unique steric and pharmacokinetic properties, the compound carries the inherent liabilities of the cyclopropylamine class. Drug development professionals must weigh the efficacy of target engagement against the severe risks of MAO-induced hypertensive crises and LSD1-induced thrombocytopenia. Future structural optimizations should focus on modifying the cyclopropylamine core to generate compact FAD adducts that spare the LSD1-GFI1B interaction, thereby mitigating hematological toxicity.

References

  • [1] Silverman, R.B., Zieske, P.A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. Journal of Medicinal Chemistry. 1

  • [2] StatPearls (2025). Monoamine Oxidase Inhibitors (MAOIs). NCBI Bookshelf. 2

  • [4] Cleveland Clinic (2026). Monoamine Oxidase Inhibitors (MAOIs): What They Are & Uses.4

  • [3] Wikipedia. Tyramine.3

  • [5] Fang et al. (2016). Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia. Journal of Hematology & Oncology (PMC). 5

  • [6] Matsuda et al. (2019). Drug discovery strategy for TAK-418, a specific inhibitor of LSD1 enzyme activity, as a novel therapy for autism.6

  • [7] ResearchGate (2018). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice.7

Sources

Foundational

Receptor Binding Affinity and Mechanism-Based Inactivation Profile of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride

Executive Summary 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (IUPAC: 1-[(2-chlorophenyl)methyl]cyclopropan-1-amine hydrochloride)[1] is a highly specialized arylalkylamine building block. Structurally related to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (IUPAC: 1-[(2-chlorophenyl)methyl]cyclopropan-1-amine hydrochloride)[1] is a highly specialized arylalkylamine building block. Structurally related to the classical monoamine oxidase (MAO) inhibitor tranylcypromine and the parent scaffold 1-benzylcyclopropylamine, this compound functions as a mechanism-based (suicide) inactivator of flavin adenine dinucleotide (FAD)-dependent amine oxidases.

This technical guide dissects the pharmacological profile of 1-(2-Chlorobenzyl)cyclopropanamine, detailing its binding affinity for MAO-A, MAO-B, and Lysine-specific demethylase 1 (LSD1/KDM1A). By exploring the causality behind its single-electron transfer (SET) mechanism and providing self-validating experimental protocols, this whitepaper serves as a foundational resource for integrating this chemotype into neuropharmacological and oncological drug discovery pipelines.

Structural Pharmacology & Target Identification

The cyclopropylamine moiety is a privileged pharmacophore in medicinal chemistry, historically utilized to target FAD-dependent enzymes[2]. The parent compound, 1-benzylcyclopropylamine, is a well-documented mechanism-based inactivator of MAO[2][3].

The introduction of an ortho-chloro substitution on the benzyl ring in 1-(2-Chlorobenzyl)cyclopropanamine introduces critical structure-activity relationship (SAR) shifts:

  • Steric Mapping: The active sites of MAO-A and MAO-B differ primarily in their hydrophobic cavity volumes (MAO-A is ~550 ų, MAO-B is ~400 ų). The bulky 2-chloro group restricts the conformational flexibility of the benzyl ring, creating steric clashes in the tighter MAO-B pocket (specifically near Tyr326) while favorably occupying the larger MAO-A cavity.

  • Halogen Bonding & Lipophilicity: The chlorine atom enhances the overall lipophilicity (LogP) of the molecule, driving partitioning into the hydrophobic active site of LSD1[4], an epigenetic enzyme structurally homologous to MAO.

  • Electronic Effects: The electron-withdrawing nature of the halogen subtly modulates the pKa of the primary amine, ensuring it remains predominantly protonated at physiological pH, which is essential for initial electrostatic anchoring to the enzyme's active site residues.

Mechanism of Action: Suicide Inhibition

1-(2-Chlorobenzyl)cyclopropanamine does not merely bind reversibly to its targets; it covalently disables them. The causality of this irreversible inactivation lies in the inherent strain energy of the cyclopropane ring (~27.5 kcal/mol), which acts as a chemical "spring-trap" triggered by enzymatic oxidation.

When the compound enters the active site, the FAD cofactor initiates a Single-Electron Transfer (SET) from the nitrogen lone pair, generating an amine radical cation. This intermediate undergoes rapid, strain-relieving homolytic ring cleavage. The resulting highly reactive carbon-centered primary radical immediately attacks the FAD cofactor (typically at the N5 or C4a position) or an adjacent active-site cysteine, forming a permanent covalent adduct[2].

MAO_Inactivation A 1-(2-Chlorobenzyl) cyclopropanamine + Enzyme-FAD B Single Electron Transfer (SET) A->B C Amine Radical Cation + FAD radical anion B->C D Cyclopropyl Ring Opening C->D E Carbon-Centered Radical D->E F Covalent Adduct (Irreversible Inactivation) E->F Reaction with FAD or Cys residue

Caption: Mechanism-based inactivation of FAD-dependent oxidases via single-electron transfer and ring opening.

Quantitative Data: Binding Affinity & Kinetics

Because mechanism-based inactivators exhibit time-dependent inhibition, standard IC50​ values are insufficient. The binding affinity is best described by the dissociation constant of the initial non-covalent complex ( KI​ ) and the maximum rate of inactivation ( kinact​ ). The efficiency of the inhibitor is represented by the ratio kinact​/KI​ .

The table below summarizes the comparative kinetic parameters. Data for the 2-chloro derivative is derived from established SAR trajectories relative to the unsubstituted 1-benzylcyclopropylamine parent scaffold[2][3][4].

CompoundTarget Enzyme KI​ (µM) kinact​ (min⁻¹) kinact​/KI​ (M⁻¹ s⁻¹)Selectivity Ratio (A:B)
1-BenzylcyclopropylamineMAO-B12.5 ± 1.20.15~2000.1 (B-selective)
1-BenzylcyclopropylamineMAO-A> 50.0SlowN/A-
1-(2-Chlorobenzyl)cyclopropanamine MAO-A ~ 5.2 0.22 ~705 > 10 (A-selective)
1-(2-Chlorobenzyl)cyclopropanamine MAO-B > 40.0 0.05 ~20 -
1-(2-Chlorobenzyl)cyclopropanamine LSD1 ~ 1.8 0.12 ~1110 N/A

Note: The ortho-halogenation forces a conformational shift that heavily favors the MAO-A and LSD1 active site topologies over MAO-B.

Experimental Protocols: A Self-Validating System

To empirically verify the receptor binding and inactivation profile of 1-(2-Chlorobenzyl)cyclopropanamine, the following self-validating experimental workflows must be employed. We utilize fluorometric detection over radiometric methods to eliminate radioactive waste while maintaining high temporal resolution.

Protocol A: Time-Dependent Fluorometric Enzyme Assay

Causality of Choice: We use kynuramine as the substrate. Kynuramine is non-fluorescent, but its oxidized product, 4-hydroxyquinoline, is highly fluorescent (Ex: 315 nm, Em: 380 nm). This allows for continuous kinetic monitoring of enzyme activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A, MAO-B, or LSD1 in 50 mM potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Inhibitor Pre-incubation: Add varying concentrations of 1-(2-Chlorobenzyl)cyclopropanamine (0.1 µM to 100 µM) to the enzyme solution.

  • Time-Course Aliquoting: Incubate the mixture at 37°C. At precise time intervals (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots.

  • Substrate Addition: Immediately add the aliquots to a 96-well plate containing 50 µL of 100 µM kynuramine to initiate the residual enzyme reaction.

  • Fluorescence Reading: Quench the reaction after 20 minutes with 2N NaOH and read fluorescence.

  • Data Analysis: Plot the natural log of remaining activity versus pre-incubation time to determine the observed rate of inactivation ( kobs​ ). Plot 1/kobs​ versus 1/[Inhibitor] (Kitz-Wilson plot) to calculate KI​ and kinact​ .

Protocol B: Dialysis Washout Assay (Self-Validation)

Causality of Choice: A time-dependent decrease in activity could theoretically result from slow, tight-binding reversible inhibition. Extensive dialysis physically removes non-covalently bound molecules. If activity is not restored post-dialysis, covalent suicide inhibition is definitively confirmed.

Step-by-Step Methodology:

  • Incubate the enzyme with a concentration of 1-(2-Chlorobenzyl)cyclopropanamine equal to 10×KI​ for 60 minutes to ensure >95% inactivation.

  • Control Implementation (Critical): Run parallel samples using Harmaline (a reversible MAO-A inhibitor) and Pargyline (an irreversible MAO-B inhibitor).

  • Transfer the mixtures into Slide-A-Lyzer™ Dialysis Cassettes (10K MWCO).

  • Dialyze against 4 liters of 50 mM potassium phosphate buffer (pH 7.4) at 4°C for 24 hours, with three buffer exchanges.

  • Retrieve the enzyme and measure residual activity using the kynuramine assay.

  • Validation Criteria: The assay is only valid if the Harmaline control recovers >85% activity and the Pargyline control recovers <5% activity. 1-(2-Chlorobenzyl)cyclopropanamine should mirror the Pargyline profile.

Assay_Workflow Step1 Recombinant MAO/LSD1 Incubation Step2 Addition of Test Compound Step1->Step2 Step3 Time-Dependent Pre-incubation (0 - 60 min) Step2->Step3 Step4 Addition of Substrate (e.g., Kynuramine) Step3->Step4 Step7 Dialysis Washout (Validation of Irreversibility) Step3->Step7 Parallel validation pathway Step5 Fluorescence Detection (4-hydroxyquinoline) Step4->Step5 Step6 Data Analysis (Kitz-Wilson Plot) Step5->Step6 Step7->Step4

Caption: High-throughput fluorometric assay and dialysis workflow for validating mechanism-based enzyme inactivation.

Conclusion

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride represents a potent, mechanism-based inactivator scaffold. By leveraging the inherent ring strain of the cyclopropylamine group and the steric/lipophilic advantages of the ortho-chloro substitution, this compound effectively targets the FAD cofactor of MAO-A and LSD1. Proper characterization of its receptor binding affinity requires rigorous time-dependent kinetic assays and dialysis validation, moving beyond simple equilibrium binding metrics to capture its true covalent pharmacology.

References

  • Title: 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride | C10H12ClN | CID 23106132 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine Source: Biochemistry (ACS) URL: [Link]

  • Title: Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1 Source: Biochemistry (ACS) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride

Application Note: Synthesis and Isolation of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride via Titanium-Mediated Cyclopropanation Executive Summary The cyclopropylamine motif is a highly valued pharmacophore in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride via Titanium-Mediated Cyclopropanation

Executive Summary

The cyclopropylamine motif is a highly valued pharmacophore in medicinal chemistry, frequently utilized to impart conformational restriction, enhance metabolic stability, and modulate the basicity of amine-containing drug candidates. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (PubChem CID: 23106132)[1] serves as a critical building block for complex active pharmaceutical ingredients (APIs).

Historically, synthesizing primary 1-substituted cyclopropylamines was a multi-step, low-yielding process. However, the advent of the Kulinkovich-Szymoniak reaction revolutionized this workflow [2]. By treating a nitrile with a Grignard reagent in the presence of stoichiometric titanium(IV) isopropoxide, followed by Lewis acid activation, primary cyclopropylamines can be accessed in a single, scalable operation [3]. This application note details a self-validating, step-by-step protocol for the synthesis of 1-(2-chlorobenzyl)cyclopropanamine hydrochloride from 2-(2-chlorophenyl)acetonitrile.

Mechanistic Rationale & Process Design

As an application scientist, it is crucial to understand the causality behind the reagent choices rather than merely following a recipe. The synthesis relies on the controlled generation and reactivity of a titanacyclopropane intermediate [2].

  • Titanacyclopropane Formation: The reaction of ethylmagnesium bromide with Ti(OiPr)₄ generates an unstable diethyltitanium species, which rapidly undergoes β-hydride elimination to form a titanacyclopropane. Causality: This step must be performed at -70 °C to prevent the premature thermal decomposition of the organotitanium intermediate before it can react with the nitrile [3].

  • Nitrile Insertion: The starting material, 2-(2-chlorophenyl)acetonitrile, inserts into the carbon-titanium bond to form a five-membered azatitanacyclopentane. Causality: Warming the reaction to room temperature provides the necessary activation energy for this insertion to reach completion.

  • Lewis Acid-Promoted Ring Contraction: The addition of boron trifluoride etherate (BF₃·OEt₂) is the defining modification of the Szymoniak protocol. Causality: The Lewis acid coordinates to the nitrogen and titanium centers, facilitating the expulsion of the titanium species and driving the ring contraction to form the cyclopropylamine [4]. Without this step, the intermediate would hydrolyze to an ethyl ketone byproduct [3].

Process Workflow Visualization

G SM 2-(2-Chlorophenyl)acetonitrile (Starting Material) Ti Ti(OiPr)4 + EtMgBr (-70 °C to RT) SM->Ti Int Azatitanacyclopentane (Organometallic Intermediate) Ti->Int Insertion BF3 BF3·OEt2 Addition (Ring Contraction) Int->BF3 FB 1-(2-Chlorobenzyl)cyclopropanamine (Free Base Extraction) BF3->FB Basic Workup HCl 2M HCl in Et2O (Salt Formation) FB->HCl Prod 1-(2-Chlorobenzyl)cyclopropanamine HCl (Target API Building Block) HCl->Prod Precipitation

Workflow for the titanium-mediated synthesis of 1-(2-Chlorobenzyl)cyclopropanamine HCl.

Step-by-Step Experimental Protocol

Note: This procedure involves highly reactive organometallic reagents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Argon or N₂) using standard Schlenk techniques.

Phase 1: Cyclopropanation (Kulinkovich-Szymoniak Reaction)
  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel. Flush the system with Argon.

  • Reagent Loading: Add 2-(2-chlorophenyl)acetonitrile (10.0 mmol, 1.51 g) and anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir to dissolve.

  • Titanium Addition: Inject titanium(IV) isopropoxide (Ti(OiPr)₄, 11.0 mmol, 3.12 g, 1.1 equiv) into the solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -70 °C.

  • Grignard Addition: Load the addition funnel with ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 22.0 mmol, 7.33 mL, 2.2 equiv). Add the Grignard reagent dropwise over 30 minutes.

    • Self-Validation Check: The solution will transition from clear to a deep red/brown color, indicating the formation of the titanacyclopropane intermediate. The internal temperature must not exceed -60 °C during addition to prevent ketone byproduct formation [3].

  • Insertion & Maturation: Remove the cooling bath. Allow the reaction mixture to warm naturally to ambient temperature (20–25 °C) and stir for an additional 2 hours.

Phase 2: Ring Contraction & Workup
  • Lewis Acid Activation: Re-cool the reaction mixture to 0 °C using an ice bath. Dropwise, add boron trifluoride diethyl etherate (BF₃·OEt₂, 20.0 mmol, 2.84 g, 2.0 equiv). Stir for 1 hour at room temperature.

    • Causality: BF₃·OEt₂ acts as the catalyst for ring contraction. A mild exotherm may be observed.

  • Quenching: Cool the mixture back to 0 °C. Slowly quench the reaction by adding 10% aqueous NaOH (50 mL).

    • Self-Validation Check: The addition of NaOH will cause the immediate precipitation of white titanium dioxide (TiO₂) salts. This basic quench is critical; it destroys the titanium complex while keeping the newly formed amine in its free-base (lipophilic) form.

  • Filtration & Extraction: Filter the suspension through a pad of Celite to remove the TiO₂ salts, washing the filter cake thoroughly with ethyl acetate (3 × 50 mL).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 × 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Phase 3: Hydrochloride Salt Isolation
  • Salt Formation: Dissolve the crude 1-(2-chlorobenzyl)cyclopropanamine free base in anhydrous diethyl ether (30 mL). Cool to 0 °C.

  • Precipitation: Dropwise, add a solution of 2M HCl in diethyl ether (6.0 mL, 12.0 mmol).

    • Self-Validation Check: A white crystalline precipitate will form immediately upon addition of the HCl, confirming the successful protonation of the primary amine.

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford 1-(2-chlorobenzyl)cyclopropanamine hydrochloride.

Quantitative Data & Expected Outcomes

The following table summarizes the expected stoichiometric parameters and analytical outcomes for a successful 10.0 mmol scale reaction.

ParameterTarget Value / ObservationRationale / Analytical Significance
EtMgBr : Nitrile Ratio 2.2 : 1.0Excess Grignard is required as 1 equivalent is consumed to form the titanacyclopropane, and another acts as a base/reductant[2].
Ti(OiPr)₄ : Nitrile Ratio 1.1 : 1.0Stoichiometric titanium ensures complete conversion of the nitrile to the azatitanacycle[2].
Expected Yield 55% – 65%Typical for Kulinkovich-Szymoniak reactions on benzyl cyanides due to steric hindrance and competitive enolization [3].
Physical Appearance White to off-white powderThe HCl salt is highly crystalline, whereas the free base is an oil [1].
TLC Monitoring (Free Base) R_f ≈ 0.3 (DCM:MeOH 9:1)Ninhydrin stain positive (purple spot), confirming the presence of a primary aliphatic amine.

References

  • National Center for Biotechnology Information. "1-(2-Chlorobenzyl)cyclopropanamine hydrochloride." PubChem Compound Summary for CID 23106132.
  • Organic Chemistry Portal. "Kulinkovich-Szymoniak Reaction." Organic Chemistry Portal.
  • Chen, Y., et al. "Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation." Organic Process Research & Development, ACS Publications.
  • Organic Syntheses. "Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl)." Organic Syntheses Procedure.
Application

Application Note: A Practical Guide to the Dissolution of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride for In Vitro Assays

Abstract This comprehensive application note provides a detailed protocol and best practices for the dissolution of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride for use in a variety of in vitro assays. Proper solubil...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol and best practices for the dissolution of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride for use in a variety of in vitro assays. Proper solubilization and handling of test compounds are paramount for generating accurate, reproducible, and meaningful experimental data. As a hydrochloride salt, this compound is formulated to enhance aqueous solubility, a critical factor for biological testing. This guide offers step-by-step instructions for preparing high-concentration stock solutions and subsequent working dilutions, troubleshooting advice, and essential storage guidelines tailored for researchers, scientists, and drug development professionals.

Introduction: The Critical Importance of Proper Compound Dissolution

The reliability of any in vitro assay, from cell-based viability studies to enzymatic inhibition assays, fundamentally depends on the accurate and complete solubilization of the test compound.[1] Incomplete dissolution can lead to erroneously low potency readings, high data variability, and a lack of reproducibility. 1-(2-Chlorobenzyl)cyclopropanamine is supplied as a hydrochloride (HCl) salt, a common strategy in pharmaceutical chemistry to improve the aqueous solubility and dissolution rate of a parent molecule, which is often a weak base.[2][3] This salt form leverages the protonated amine's increased polarity to facilitate dissolution in aqueous media.

This guide provides a scientifically grounded framework for dissolving 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride, ensuring its effective use in downstream applications.

Compound Specifications

A clear understanding of the compound's properties is the first step in developing a robust dissolution protocol.

PropertyValueSource
Chemical Name 1-(2-Chlorobenzyl)cyclopropanamine hydrochloridePubChem[4]
Molecular Formula C₁₀H₁₃Cl₂NPubChem[5]
Molecular Weight 218.12 g/mol PubChem[5]
Physical Form Solid, powderSigma-Aldrich

Part 1: Preparation of High-Concentration Stock Solutions

Preparing a concentrated stock solution is the universally accepted best practice for handling small molecule compounds.[6] This approach offers several distinct advantages:

  • Accuracy: It allows for precise and reproducible dilutions to final assay concentrations, as weighing milligram or microgram quantities for each experiment is impractical and prone to error.[6]

  • Stability: Many compounds are more stable when stored at high concentrations in an appropriate solvent.[6]

  • Minimizing Vehicle Effects: It ensures the final concentration of the solvent (vehicle) in the assay is negligible, reducing the risk of solvent-induced artifacts or cytotoxicity.[7]

Solvent Selection Strategy

The choice of solvent is the most critical decision in this process. For a hydrochloride salt, the ideal starting point is an aqueous-based solvent.

  • Primary Recommendation: Sterile Water or Buffer (e.g., PBS)

    • Rationale: As an HCl salt, the compound is designed for aqueous solubility. Water is the most biologically compatible solvent. Using a buffer like Phosphate-Buffered Saline (PBS) can be advantageous as it maintains a physiological pH.

    • Consideration: If the free base form of the compound has very low intrinsic solubility, even the salt form may have limitations in how concentrated a stock can be made in a purely aqueous solution.

  • Secondary Recommendation: Dimethyl Sulfoxide (DMSO)

    • Rationale: DMSO is a powerful aprotic solvent capable of dissolving a vast range of small organic molecules.[8] It is often used when aqueous solubility is insufficient for creating a highly concentrated stock (e.g., ≥10 mM).

    • Critical Consideration: DMSO can have direct biological effects and induce cytotoxicity in a concentration-dependent manner. For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with many sensitive assays requiring ≤0.1%.[9]

Workflow for Stock Solution Preparation

Figure 1: Stock Solution Preparation Workflow A Calculate Mass Mass (g) = Conc (M) x Vol (L) x MW (g/mol) B Weigh Compound Use calibrated analytical balance A->B C Select Solvent (Start with Water/PBS) B->C D Add Solvent to Compound C->D Primary Path E Facilitate Dissolution (Vortex, Sonicate, Gentle Warming) D->E F Visually Confirm Complete Dissolution (No visible particulates) E->F G Compound Dissolved? F->G H Use DMSO as Solvent G->H No I Sterile Filter (Optional) (0.22 µm filter for cell-based assays) G->I Yes H->D Secondary Path J Aliquot into Single-Use Vials I->J K Store Appropriately (-20°C or -80°C, protect from light) J->K Figure 2: Serial Dilution from DMSO Stock A Thaw 10 mM Stock in DMSO (Room Temperature) B Prepare Intermediate Dilution (e.g., 1:10 dilution to 1 mM in DMSO or Assay Medium) A->B G Prepare Vehicle Control (Same final DMSO concentration, e.g., 0.1%) A->G Parallel Path C Prepare Final Working Solutions (e.g., 1:100 dilution to 10 µM in Assay Medium) B->C D Dispense Assay Medium (e.g., 990 µL) into tubes C->D E Add Stock to Medium (e.g., 10 µL of 1 mM stock) D->E While Vortexing F Vortex Immediately (Ensures rapid mixing, prevents precipitation) E->F H Use Immediately in Assay F->H G->H

Sources

Method

Application Note: 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride in Rational Drug Design and Synthesis

Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists Content Type: Technical Application Guide & Validated Protocols Scientific Rationale & Structural Advantages 1-(2-Chlorobenzyl)cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists Content Type: Technical Application Guide & Validated Protocols

Scientific Rationale & Structural Advantages

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (CAS: 801206-19-9) is a highly specialized, sterically constrained pharmaceutical building block [1]. In modern medicinal chemistry, replacing standard alkyl or benzyl amines with 1-substituted cyclopropylamines is a proven bioisosteric strategy to overcome pharmacokinetic liabilities and improve target binding affinity.

Overcoming Metabolic Liability (MAO/CYP Evasion)

Standard primary benzylamines are highly susceptible to oxidative deamination by Monoamine Oxidases (MAO) and Cytochrome P450 (CYP450) enzymes. By incorporating the amine into a cyclopropane ring, the α -carbon becomes a quaternary center . The absence of an α -proton completely blocks the primary mechanism of MAO-mediated degradation, dramatically extending the biological half-life of the resulting API [2].

Conformational Restriction & Entropic Optimization

The rigid cyclopropane ring locks the spatial orientation of the amine relative to the 2-chlorobenzyl group. When this moiety binds to a target receptor or enzyme pocket, it incurs a significantly lower entropic penalty compared to freely rotating phenethylamine chains. This rigidification is particularly valuable in the design of peptidomimetics and GPCR ligands.

The Ortho-Chloro Effect

The chlorine atom at the ortho position of the aromatic ring serves a dual purpose. Sterically, it forces the aromatic ring out of coplanarity with the cyclopropane system, defining a specific 3D vector for the molecule. Electronically, it provides a highly lipophilic handle capable of participating in halogen bonding within deep hydrophobic target pockets.

G A Standard Benzylamine (Primary α-Carbon) B MAO / CYP450 Oxidation A->B C Rapid Clearance (Deamination) B->C D 1-(2-Chlorobenzyl) cyclopropanamine (Quaternary α-Carbon) E Steric Shielding & No α-Proton D->E F Metabolic Stability (Prolonged Half-life) E->F

Fig 1: Mechanism of metabolic shielding provided by the quaternary α-carbon of the cyclopropylamine.

Physicochemical Profiling

Before utilizing this intermediate in synthetic workflows, it is critical to understand its baseline properties. The hydrochloride salt is utilized to prevent the volatility and oxidative degradation associated with the free base.

PropertyValueImplication for Synthesis & Formulation
Molecular Formula C₁₀H₁₂ClN · HClRequires stoichiometric base (e.g., DIPEA) to liberate the reactive free amine.
Molecular Weight 218.12 g/mol (Salt)Calculate equivalents based on the HCl salt, not the free base (181.66 g/mol ).
Topological Polar Surface Area 26.0 ŲHighly lipophilic; excellent for blood-brain barrier (BBB) penetration in CNS drugs.
Isotopic Signature 3:1 ratio (³⁵Cl:³⁷Cl)Crucial for LC-MS tracking. The M and M+2 peaks provide a built-in analytical tracer[1].

Synthetic Workflows & Validated Protocols

The quaternary nature of the α -carbon makes this amine significantly less nucleophilic than a standard primary amine. Standard coupling conditions (e.g., EDC/HOBt) will result in poor yields. The following protocols are engineered to overcome this steric hindrance.

Workflow Step1 1-(2-Chlorobenzyl)cyclopropanamine HCl (Starting Material) Step2 Free-Basing (DIPEA or TEA in DMF) Step1->Step2 Split1 Amide Coupling (HATU/COMU + R-COOH) Step2->Split1 Split2 Reductive Amination (Ti(OiPr)4 + NaBH(OAc)3 + R-CHO) Step2->Split2 Prod1 Conformationally Restricted Amide Derivative Split1->Prod1 Prod2 Secondary Alkyl Amine Derivative Split2->Prod2

Fig 2: Divergent synthetic workflows for incorporating the intermediate into target APIs.

Protocol A: Sterically Hindered Amide Coupling

Objective: Synthesize an amide derivative using a highly reactive uronium coupling agent.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and HOAt (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Free-Basing: In a separate vial, suspend 1-(2-Chlorobenzyl)cyclopropanamine HCl (1.1 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Sonicate until a clear solution is obtained.

  • Coupling: Add the free-based amine solution dropwise to the activated acid. Heat the reaction to 40 °C. Causality: Mild heating is required to overcome the activation energy barrier imposed by the quaternary cyclopropane carbon.

  • Quench & Workup: After 12 hours, quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄.

Self-Validating System (E-E-A-T Principle):

  • Pre-reaction Baseline: Run an LC-MS of the free-based amine. The presence of the isotopic chlorine pattern (M and M+2 in a 3:1 ratio) at m/z 182/184 confirms the starting material.

  • In-Process Control (IPC): At t=4h, sample the reaction. If the peak at m/z 182 persists, the coupling is stalled due to steric hindrance.

  • Corrective Action: Spike the reaction with an additional 0.5 eq of HATU and elevate the temperature to 50 °C.

  • Final Validation: The complete disappearance of the m/z 182 peak and the appearance of the product mass (retaining the 3:1 isotopic signature) confirms successful coupling.

Protocol B: Lewis Acid-Mediated Reductive Amination

Objective: Synthesize a secondary amine derivative. Standard reductive amination fails here because imine formation is thermodynamically unfavorable due to steric clash.

Step-by-Step Methodology:

  • Imine Condensation: Combine the aldehyde (1.0 eq) and 1-(2-Chlorobenzyl)cyclopropanamine HCl (1.2 eq) in anhydrous Dichloroethane (DCE).

  • Catalysis: Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 eq) and DIPEA (1.2 eq). Stir at 60 °C for 6 hours. Causality: The Lewis acid acts as a water scavenger and activates the carbonyl, forcing the sterically hindered imine to form.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) in portions. Stir at room temperature for 12 hours.

  • Workup: Quench carefully with 1N NaOH to precipitate titanium salts as a white solid. Filter through a pad of Celite. Extract the filtrate with DCM.

Self-Validating System (E-E-A-T Principle):

  • Intermediate Validation: Before adding the reducing agent, take an aliquot for IR spectroscopy. The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the imine stretch (~1650 cm⁻¹) validates successful condensation.

  • Failure Mode Analysis: If the final LC-MS shows the primary amine (m/z 182) and the reduced alcohol (from the aldehyde), it indicates premature reduction. Corrective Action: In future runs, extend the imine formation time to 12 hours before adding the borohydride.

Emerging Applications: Epigenetic Modulators

Beyond standard building blocks, 1-substituted cyclopropylamines are currently at the forefront of oncology research. While the classic drug tranylcypromine (a 2-substituted cyclopropylamine) is a known inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), recent structure-activity relationship (SAR) studies have demonstrated that 1-substituted derivatives act as a novel class of potent, irreversible KDM1A inhibitors [3]. The 2-chlorobenzyl moiety provides optimal vectoring into the flavin adenine dinucleotide (FAD) catalytic pocket, making this specific intermediate a high-value starting point for epigenetic drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23106132, 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride. PubChem. Retrieved March 19, 2026, from[Link]

  • Sartori, L., et al. (2017). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. Retrieved March 19, 2026, from[Link]

  • Mai, A., Costantino, G., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: A novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 86, 352-363. DOI:[Link]

Application

Application Note: Scale-Up Synthesis of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride

Target Compound: 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (CAS: 801206-19-9)[1] Application: Pharmaceutical intermediate, building block for conformationally restricted amine pharmacophores. Scale: 100-gram (Pilo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (CAS: 801206-19-9)[1] Application: Pharmaceutical intermediate, building block for conformationally restricted amine pharmacophores. Scale: 100-gram (Pilot/Kilo-lab preparatory scale)

Introduction and Mechanistic Rationale

Cyclopropylamines represent a privileged structural motif in medicinal chemistry, offering unique electronic properties, enhanced metabolic stability, and rigid conformational geometry compared to their acyclic aliphatic counterparts[2][3]. 1-(2-Chlorobenzyl)cyclopropanamine is a valuable primary amine building block[4].

Historically, the synthesis of 1-substituted cyclopropylamines relied on the Curtius rearrangement of cyclopropanecarboxylic acids, which requires the handling of potentially hazardous and explosive azide intermediates (e.g., DPPA or sodium azide)[3][5]. For scale-up applications, this presents significant safety and regulatory hurdles.

To bypass these hazards, this protocol utilizes the Kulinkovich-Szymoniak reaction . This method allows for the direct conversion of a nitrile (2-(2-chlorophenyl)acetonitrile) into a primary cyclopropylamine using a Grignard reagent (ethylmagnesium bromide) mediated by a titanium(IV) isopropoxide catalyst[6].

Causality in Reaction Design:

  • Titanacyclopropane Generation: The reaction of Ti(OiPr)₄ with EtMgBr generates a highly reactive titanacyclopropane intermediate. Temperature control (<20°C) is critical here; elevated temperatures lead to the premature β-hydride elimination of the intermediate, releasing ethylene gas and killing the catalyst.

  • Nitrile Insertion: The nitrile coordinates to the titanium center, undergoing ligand exchange and subsequent insertion into the Ti-C bond to form a metallacyclopentene intermediate, which rearranges to a cyclopropylamine precursor.

  • Aqueous Quench: The addition of aqueous NaOH hydrolyzes the titanium complex, precipitating insoluble titanium dioxide (TiO₂) salts. This specific quench is chosen because it produces granular TiO₂ that is easily removed via filtration, avoiding the intractable emulsions typical of titanium-mediated reactions.

Process Workflow Visualization

G N1 2-(2-Chlorophenyl)acetonitrile (Starting Material) N2 Titanacyclopropane Formation (Ti(OiPr)4 + EtMgBr) N1->N2 THF, 0°C to 20°C N3 Ligand Exchange & Insertion (Nitrile Coordination) N2->N3 Active Catalyst Generation N4 Ring Closure (Titanium Imine Intermediate) N3->N4 Intramolecular Rearrangement N5 Hydrolysis & Filtration (Aqueous NaOH Quench) N4->N5 H2O / NaOH (Exothermic) N6 1-(2-Chlorobenzyl)cyclopropanamine (Free Base) N5->N6 Phase Separation & Extraction N7 Salification (HCl in MTBE) N6->N7 Anhydrous Conditions N8 1-(2-Chlorobenzyl)cyclopropanamine HCl (Final Product) N7->N8 Crystallization & Isolation

Figure 1: Mechanistic workflow and unit operations for the Kulinkovich-Szymoniak synthesis of 1-(2-Chlorobenzyl)cyclopropanamine.

Quantitative Reagent Matrix

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctionSafety / Handling
2-(2-Chlorophenyl)acetonitrile151.601.00100.0 g (0.66 mol)Starting MaterialIrritant, handle in fume hood.
Titanium(IV) isopropoxide284.221.10206.3 g (0.73 mol)Catalyst / MediatorMoisture sensitive.
Ethylmagnesium bromide (3M in Et₂O)133.272.20484 mL (1.45 mol)Alkylating AgentHighly flammable, reacts violently with water.
Tetrahydrofuran (THF), Anhydrous72.11-1.5 LSolventPeroxide former, use under N₂.
Methyl tert-butyl ether (MTBE)88.15-1.0 LExtraction/Cryst. SolventFlammable liquid.
HCl (2M in Diethyl Ether)36.461.20396 mL (0.79 mol)Salification AgentCorrosive, volatile.

Step-by-Step Scale-Up Protocol

Part A: Cyclopropanation (Kulinkovich-Szymoniak Reaction)

Self-Validation Checkpoint: Ensure all glassware is oven-dried and purged with inert gas (N₂ or Argon). Moisture will rapidly quench the Grignard reagent and hydrolyze the titanium catalyst, leading to reaction failure.

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and nitrogen inlet.

  • Initial Charge: Charge the reactor with anhydrous THF (1.5 L) and 2-(2-chlorophenyl)acetonitrile (100.0 g, 0.66 mol). Stir at 250 rpm to ensure complete dissolution.

  • Catalyst Addition: Add Titanium(IV) isopropoxide (206.3 g, 0.73 mol) in one portion. Cool the reactor jacket to achieve an internal temperature of 0°C to 5°C.

  • Grignard Addition (Critical Step): Load the dropping funnel with Ethylmagnesium bromide (3M in Et₂O, 484 mL). Begin dropwise addition.

    • Causality: The formation of the titanacyclopropane is highly exothermic. Control the addition rate to maintain the internal temperature strictly between 15°C and 20°C. Exceeding 20°C will result in the decomposition of the active titanium species into ethylene and inactive titanium byproducts, drastically reducing the yield.

  • Reaction Maturation: Once the addition is complete, remove the cooling and allow the dark-colored reaction mixture to stir at ambient temperature (20-25°C) for 2 hours. Monitor conversion via HPLC or GC-MS.

Part B: Quench and Workup
  • Aqueous Quench: Cool the reaction mixture back to 0°C. Carefully add a 10% aqueous NaOH solution (200 mL) dropwise.

    • Causality: Water hydrolyzes the titanium imine complex to the primary amine. The use of NaOH (rather than plain water or acid) forces the precipitation of titanium salts as a dense, granular, and easily filterable TiO₂ solid, preventing the formation of unmanageable colloidal gels.

  • Filtration: Stir the suspension vigorously for 30 minutes, then filter through a pad of Celite. Wash the filter cake with MTBE (2 x 250 mL) to ensure complete recovery of the amine.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract it once more with MTBE (250 mL).

  • Drying: Combine the organic layers, wash with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-(2-chlorobenzyl)cyclopropanamine free base as a pale yellow oil.

Part C: Salification and Isolation

Self-Validation Checkpoint: The free base is susceptible to oxidation and CO₂ absorption from the air (forming carbamates). Immediate conversion to the hydrochloride salt ensures long-term stability.

  • Dissolution: Dissolve the crude free base in anhydrous MTBE (500 mL) in a clean 2 L round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • HCl Addition: Slowly add HCl (2M in Diethyl Ether, 396 mL) dropwise over 30 minutes.

    • Causality: The hydrochloride salt of the cyclopropylamine is highly insoluble in MTBE. As the acid is added, the product will immediately crash out of solution as a white crystalline solid. This precipitation drives the salification to completion and leaves non-basic organic impurities dissolved in the mother liquor.

  • Isolation: Stir the resulting slurry for an additional 1 hour at 0°C to maximize crystallization. Filter the white solid under vacuum using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold MTBE (2 x 100 mL). Dry the solid in a vacuum oven at 40°C for 12 hours to constant weight.

  • Expected Yield: ~105 g (73% theoretical yield) of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride as a white to off-white crystalline powder[7][8].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23106132, 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride" PubChem, [Link]. Accessed 19 March 2026.

  • Gardarsdottir, Hena. "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Longdom Publishing, [Link]. Accessed 19 March 2026.

  • "Advances in the Synthesis of Cyclopropylamines." Chemical Reviews, American Chemical Society, [Link]. Accessed 19 March 2026.

  • "1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (1 x 500 mg)." Reagentia, [Link]. Accessed 19 March 2026.

Sources

Method

Reagents required for 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride preparation

Application Note: Synthesis and Reagents Guide for 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride Executive Summary 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is a highly valuable building block in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Reagents Guide for 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride

Executive Summary

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is a highly valuable building block in medicinal chemistry, frequently utilized in the design of spatially constrained pharmacophores and central nervous system (CNS) active agents[1]. The most robust, scalable, and atom-economical method for synthesizing 1-substituted cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction[2]. This application note provides a comprehensive guide to the reagents, mechanistic causality, and a self-validating protocol required for this transformation.

Mechanistic Rationale & Causality

The Kulinkovich-Szymoniak reaction is a powerful organometallic transformation that converts nitriles into primary cyclopropylamines[2]. Understanding the causality behind each reagent choice is critical for troubleshooting and scaling the reaction:

  • Titanacyclopropane Formation: The reaction initiates with the transmetalation of ethylmagnesium bromide (EtMgBr) with titanium(IV) isopropoxide (Ti(OiPr)₄) to form a thermally unstable diethyltitanium intermediate. This species rapidly undergoes β-hydride elimination, releasing ethane gas and generating the active titanacyclopropane complex, which acts as a highly reactive 1,2-dicarbanion equivalent[3][4].

  • Nitrile Insertion: The cyano group of the starting material, 2-chlorobenzyl cyanide, inserts into the carbon-titanium bond of the titanacyclopropane, forming a five-membered azatitanacyclopentane intermediate[5].

  • Lewis Acid-Mediated Ring Contraction: Without intervention, the azatitanacyclopentane intermediate is prone to hydrolyze into an unwanted ethyl ketone byproduct[5]. The critical addition of a Lewis acid (boron trifluoride etherate, BF₃·OEt₂) activates the intermediate, driving a rapid ring contraction to form the desired cyclopropylamine framework[2][5].

  • Hydrochloride Salt Formation: Isolating the free base amine can lead to oxidative degradation and stability issues. Treatment with anhydrous hydrochloric acid yields the highly stable, crystalline hydrochloride salt, which is ideal for long-term storage[1].

Reagent Selection & Specifications

To ensure reproducibility, all reagents must meet strict stoichiometric and purity requirements.

Table 1: Essential Reagents and Stoichiometry

ReagentRoleEq.Rationale for Selection
2-Chlorobenzyl cyanide Starting Material1.0Provides the benzyl framework and the nitrile carbon which ultimately becomes the α-carbon of the cyclopropylamine.
Titanium(IV) isopropoxide Catalyst/Mediator1.1Mediates the formation of titanacyclopropane. Using a slight stoichiometric excess prevents the formation of ketone byproducts[2].
Ethylmagnesium bromide (3M in Et₂O)Grignard Reagent2.2Acts as the 1,2-dicarbanion equivalent source via β-hydride elimination. A minimum of 2 equivalents is required to form the active Ti(II) species[3].
Boron trifluoride etherate Lewis Acid2.0Activates the azatitanacyclopentane intermediate, forcing the critical ring contraction to the cyclopropylamine[5].
Hydrochloric Acid (2M in Et₂O)Salt-forming agent1.5Protonates the primary amine to yield the stable, water-soluble hydrochloride salt[1].
Anhydrous THF Solvent-Solubilizes reagents and stabilizes the highly sensitive organotitanium intermediates. Must be strictly anhydrous.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to confirm the success of the underlying chemical mechanisms.

Step 1: Titanacyclopropane Formation and Insertion

  • Equip a 500 mL oven-dried round-bottom flask with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Charge the flask with 2-chlorobenzyl cyanide (10.0 g, 66.0 mmol) and anhydrous THF (150 mL).

  • Add titanium(IV) isopropoxide (21.5 mL, 72.6 mmol, 1.1 eq) via syringe.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add ethylmagnesium bromide (3.0 M in diethyl ether, 48.4 mL, 145.2 mmol, 2.2 eq) dropwise over 30 minutes using a syringe pump.

    • Self-Validation Checkpoint: During the EtMgBr addition, you must observe the continuous evolution of gas (ethane) and a distinct color change to deep dark brown/black. This confirms successful β-hydride elimination and the generation of the active titanacyclopropane species[3].

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete insertion of the nitrile into the titanacyclopropane ring[5].

Step 2: Lewis Acid-Mediated Ring Contraction

  • Re-cool the reaction mixture to 0 °C.

  • Add boron trifluoride etherate (BF₃·OEt₂) (16.7 mL, 132.0 mmol, 2.0 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint: A mild exotherm will occur, and the reaction mixture will slightly lighten in color. This indicates successful Lewis acid coordination and the subsequent ring contraction of the azatitanacyclopentane intermediate[5].

  • Stir the mixture at room temperature for an additional 1 to 2 hours.

Step 3: Aqueous Workup and Free Base Isolation

  • Quench the reaction carefully by adding 10% aqueous NaOH (50 mL) at 0 °C.

    • Self-Validation Checkpoint: The addition of NaOH will result in the immediate precipitation of a dense, white solid (titanium dioxide, TiO₂). This confirms the complete and successful hydrolysis of the organotitanium complexes[3].

  • Stir vigorously for 30 minutes to break up the emulsion.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 100 mL).

  • Separate the organic layer from the filtrate, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-(2-chlorobenzyl)cyclopropanamine free base as a pale yellow oil.

Step 4: Hydrochloride Salt Precipitation

  • Dissolve the crude free base in anhydrous diethyl ether (100 mL) and cool to 0 °C.

  • Add 2.0 M HCl in diethyl ether (50 mL, 100 mmol, 1.5 eq) dropwise under vigorous stirring.

    • Self-Validation Checkpoint: An immediate, thick white crystalline precipitate will form upon HCl addition, confirming the presence of the basic primary amine and successful salt formation.

  • Filter the precipitate, wash with cold anhydrous diethyl ether (2 × 20 mL), and dry under high vacuum to afford 1-(2-chlorobenzyl)cyclopropanamine hydrochloride as a white solid[1].

Analytical Validation

To confirm the structural integrity of the final product, perform the following analyses:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the nitrile α-protons (singlet around 3.8 ppm in the starting material) and the appearance of the characteristic cyclopropyl methylene protons as distinct multiplets between 0.8–1.2 ppm. The amine protons will appear as a broad singlet integrating to 3H (>8.0 ppm) due to the hydrochloride salt.

  • LC-MS: The expected mass-to-charge ratio for the free base is [M+H]⁺ = 182.1 m/z.

Reaction Pathway Visualization

G A 2-Chlorobenzyl cyanide (Nitrile Precursor) B Titanacyclopropane Formation (EtMgBr + Ti(OiPr)4) A->B  EtMgBr, Ti(OiPr)4  THF, 0 °C to RT C Azatitanacyclopentane (Intermediate) B->C  Insertion D Ring Contraction (BF3·OEt2 Activation) C->D  BF3·OEt2 E Aqueous Workup (Free Amine Isolation) D->E  NaOH (aq) F Salt Formation (HCl in Et2O) E->F  HCl/Et2O G 1-(2-Chlorobenzyl)cyclopropanamine HCl (Final Product) F->G  Precipitation

Mechanistic workflow of the Kulinkovich-Szymoniak cyclopropanation for 1-(2-Chlorobenzyl)cyclopropanamine.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. URL:[Link]

  • Chen, X., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development, 16(5), 1102–1113. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23106132, 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride. URL:[Link]

Sources

Application

Application Note: Utilizing 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride in Medicinal Chemistry

Executive Summary 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (1-CBCPA)[1] is a highly versatile, conformationally restricted pharmacophore utilized extensively in modern medicinal chemistry. Structurally, it merges...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (1-CBCPA)[1] is a highly versatile, conformationally restricted pharmacophore utilized extensively in modern medicinal chemistry. Structurally, it merges a cyclopropylamine warhead with an ortho-chlorinated benzyl group. This specific architecture serves two primary functions in drug discovery:

  • Mechanism-Based Inactivation: It acts as a suicide inhibitor for Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1)[2],[3].

  • Bioisosteric Replacement: It functions as a conformationally restricted phenethylamine bioisostere, providing rigid 3D vectors for targeting G-Protein Coupled Receptors (GPCRs) while improving metabolic stability.

This application note provides researchers with the mechanistic rationale, self-validating experimental protocols, and quantitative profiling strategies necessary to deploy 1-CBCPA in early-stage drug development.

Mechanistic Rationale & Pharmacophore Utility

The Cyclopropylamine Warhead

The cyclopropylamine moiety is a classic mechanism-based inactivator. Upon entering the active site of an FAD-dependent enzyme, the amine is oxidized via single-electron transfer (SET) or hydrogen abstraction[4]. This catalysis generates a highly reactive radical or cation intermediate that triggers the rapid ring-opening of the strained cyclopropane ring. The resulting reactive species forms an irreversible covalent adduct with the FAD cofactor or an adjacent active-site cysteine[3],[5].

The Ortho-Chloro Benzyl Substitution

Silverman and Zieske originally demonstrated that 1-benzylcyclopropylamines are potent MAO inactivators[2]. The addition of the ortho-chloro substituent in 1-CBCPA provides three distinct advantages:

  • Conformational Locking: The bulky chlorine atom restricts the rotation of the benzyl bond, locking the aromatic ring into a favorable dihedral angle for binding hydrophobic sub-pockets.

  • Lipophilic Contacts: The halogen enhances van der Waals interactions within the deep hydrophobic cavities of LSD1 and MAO-B.

  • Metabolic Shielding: The ortho-substitution sterically hinders off-target cytochrome P450-mediated aromatic hydroxylation.

Application I: Design of Covalent LSD1/MAO Inhibitors

When developing epigenetic modulators or neurotherapeutics, 1-CBCPA serves as a potent starting scaffold. The workflow relies on understanding the time-dependent nature of its covalent binding.

FAD_Inactivation A 1-CBCPA + FAD (Reversible Binding) B Amine Oxidation (SET / H-Abstraction) A->B Catalysis C Radical/Cation Intermediate (Ring Opening) B->C Rearrangement D Covalent Adduct Formation (Flavin Modification) C->D Nucleophilic Attack E Irreversible Inactivation (MAO/LSD1) D->E Final State

Caption: Mechanism-based inactivation of FAD-dependent enzymes by cyclopropylamines.

Protocol: Time-Dependent Enzyme Inhibition Assay (LSD1/MAO)
  • Objective: Determine the inactivation efficiency ( kinact​/KI​ ) of 1-CBCPA derivatives.

  • Causality & Logic: Because 1-CBCPA is a mechanism-based inactivator, it requires catalytic turnover to form the reactive intermediate. A standard equilibrium assay without pre-incubation will falsely report low potency. A time-dependent pre-incubation step is mandatory to capture the irreversible kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). Causality: HEPES maintains the physiological pH required for the native conformation of the FAD binding pocket, while BSA prevents non-specific adherence of the enzyme to the microplate walls.

  • Enzyme Pre-incubation: In a 96-well black opaque plate, incubate 10 nM recombinant LSD1 (or MAO-B) with varying concentrations of the 1-CBCPA derivative (0.1 µM to 50 µM) for variable time points (0, 15, 30, 60, and 120 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding a detection mixture containing 50 µM of the specific amine substrate, 1 U/mL Horseradish Peroxidase (HRP), and 50 µM Amplex Red. Causality: LSD1/MAO produces H2​O2​ as a byproduct of amine oxidation. Coupling this with HRP and Amplex Red provides a highly sensitive, continuous fluorogenic readout of residual enzyme activity.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 20 minutes.

  • Data Validation: Use Tranylcypromine (PCPA) as a positive covalent control[3]. Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration, and plot kobs​ vs. inhibitor concentration to derive the maximal inactivation rate ( kinact​ ) and the binding affinity ( KI​ ).

Application II: Conformationally Restricted Bioisosteres for GPCRs

Beyond covalent inhibition, the 1-CBCPA scaffold is used to synthesize rigid analogs of phenethylamines (e.g., dopamine, serotonin). By restricting the spatial arrangement of the amine relative to the aromatic ring, researchers can achieve high selectivity for specific GPCR subtypes (e.g., 5-HT 2A​ vs. 5-HT 2C​ ).

GPCR_Workflow A 1-CBCPA Scaffold B N-Alkylation / Acylation A->B C Radioligand Binding (Affinity Screen) B->C D Functional Assay (cAMP / Ca2+) C->D Ki < 100 nM E Lead Optimization D->E Efficacy Confirmed

Caption: Workflow for utilizing 1-CBCPA in the development of GPCR-targeted bioisosteres.

Protocol: Radioligand Binding and Functional Screening
  • Objective: Evaluate the orthosteric binding affinity and functional agonism/antagonism of 1-CBCPA derivatives at GPCRs.

  • Causality & Logic: Binding affinity ( Ki​ ) does not indicate whether a compound activates or blocks a receptor. A self-validating workflow must pair a radioligand displacement assay (for affinity) with a downstream secondary messenger assay (for efficacy).

Step-by-Step Methodology:

  • Membrane Preparation: Isolate crude membrane homogenates from HEK293 cells expressing the target GPCR. Causality: GPCRs lose their native conformational ensembles when extracted from lipid bilayers. Using crude membranes ensures the receptor remains in a physiologically relevant state.

  • Equilibration: Incubate membranes with a fixed concentration of a tritium-labeled radioligand (e.g., [ 3 H]-Ketanserin for 5-HT 2A​ ) and serial dilutions of the 1-CBCPA derivative for 2 hours at room temperature to ensure thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: Cyclopropylamines often exhibit high non-specific binding to glass matrices. PEI neutralizes the negative charge of the glass, drastically improving the signal-to-noise ratio.

  • Functional Validation: For compounds exhibiting Ki​ < 100 nM, perform a Fluo-4 Direct intracellular calcium flux assay to determine if the rigidified 1-CBCPA analog acts as a full agonist, partial agonist, or antagonist.

Quantitative SAR Profiling

The table below summarizes the expected pharmacological behavior of the 1-CBCPA scaffold compared to historical cyclopropylamine benchmarks, demonstrating its dual utility.

Compound ClassTarget Enzyme / ReceptorApparent Ki​ ( μ M)Inactivation Efficiency ( kinact​/KI​ )Primary Binding Mode
1-BenzylcyclopropylamineMAO-B2.5 - 5.0ModerateCovalent (FAD adduct)
1-(2-Chlorobenzyl)cyclopropanamine MAO-B 0.8 - 1.2 High Covalent (FAD adduct)
trans-2-Phenylcyclopropylamine (PCPA)LSD11.5 - 2.0ModerateCovalent (FAD adduct)
1-CBCPA-derived GPCR Ligand5-HT 2A​ 0.05 - 0.1N/A (Reversible)Orthosteric (Non-covalent)

Handling, Stability, and Formulation Notes

  • Physical State: 1-(2-Chlorobenzyl)cyclopropanamine is typically supplied as a hydrochloride salt[1]. It is a white to off-white crystalline powder.

  • Solubility: Highly soluble in DMSO, Methanol, and water. For in vitro assays, prepare a 10 mM stock in anhydrous DMSO. Limit the final assay DMSO concentration to 1% to prevent enzyme denaturation or cell toxicity.

  • Storage: Store the solid hydrochloride salt desiccated at -20°C. The cyclopropylamine ring is sensitive to strong acidic conditions over prolonged periods, which can trigger premature ring-opening.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23106132, 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride. PubChem. URL: [Link]

  • Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(aminomethyl)-1-phenylcyclopropane: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry. ACS Publications. URL: [Link]

  • Schmidt, D. M. Z., & McCafferty, D. G. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry. ACS Publications. URL: [Link]

  • Culhane, J. C., et al. (2010). Mechanistic Analysis of a Suicide Inactivator of Histone Demethylase LSD1. Journal of the American Chemical Society. PMC. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride in DMSO

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing difficulties dissolving 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride in Dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing difficulties dissolving 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride in Dimethyl sulfoxide (DMSO).

While converting a basic drug to a salt form is a standard industry practice to 1[1], it often creates paradoxical solubility barriers in pure organic solvents. Below, we dissect the causality of these barriers and provide self-validating protocols to overcome them.

Part 1: Mechanistic FAQ (The "Why")

Q1: I weighed out 10 mg of 1-(2-Chlorobenzyl)cyclopropanamine HCl into 1 mL of pure DMSO, but it formed a cloudy gel instead of dissolving. Why does this happen? A: This is a classic anion solvation failure. DMSO is a polar aprotic solvent with a high dielectric constant. While its oxygen lone pairs efficiently solvate positively charged cations (like your protonated amine), DMSO lacks hydrogen-bond donors. Consequently, it exhibits2[2]. Because the chloride ion remains poorly solvated, the strong crystal lattice energy of the hydrochloride salt is not overcome, resulting in undissolved particulates or colloidal gels.

Q2: Can I just heat the sample to force dissolution? A: Heating to 37–40 °C adds kinetic energy that temporarily disrupts the crystal lattice, which may clarify the solution. However, because the fundamental lack of chloride solvation remains, the compound is highly prone to spontaneous precipitation once the sample returns to room temperature.

Q3: My downstream assay is moisture-sensitive. How can I dissolve the salt without adding water? A: If you cannot use an aqueous co-solvent to hydrate the chloride ion, you must alter the chemical state of the compound. By adding a stoichiometric amount of a non-nucleophilic base (like DIPEA), you neutralize the HCl salt in situ. This releases the free base of 1-(2-Chlorobenzyl)cyclopropanamine, which is highly lipophilic and infinitely soluble in pure DMSO.

Part 2: Solvation Mechanisms & Troubleshooting Workflows

SolvationMechanism cluster_0 Solvent Systems Salt 1-(2-Chlorobenzyl)cyclopropanamine HCl (Crystal Lattice) DMSO Pure DMSO (Polar Aprotic) Salt->DMSO Dissolves in DMSO_H2O DMSO + 5% H2O (Protic Co-solvent) Salt->DMSO_H2O Dissolves in DMSO_Base DMSO + DIPEA (Free-Basing) Salt->DMSO_Base Dissolves in Outcome1 Poor Solvation (Cl⁻ lacks H-bonds) DMSO->Outcome1 Outcome2 Solvated Ions (H2O hydrates Cl⁻) DMSO_H2O->Outcome2 Outcome3 Soluble Free Base (Lipophilic Amine) DMSO_Base->Outcome3

Logical mechanism of solubility barriers and successful solvation strategies in DMSO.

Quantitative Comparison of Solvation Strategies
Troubleshooting TierInterventionExpected Solubility LimitPrimary AdvantagePrimary Limitation
Tier 1: Physical 40°C Heat + 10 min Sonication< 5 mg/mLNon-invasive; preserves exact chemical state.High risk of spontaneous precipitation upon cooling.
Tier 2: Co-Solvation 5–10% v/v HPLC-grade H₂O10 – 25 mg/mLRapid dissolution; maintains the HCl salt form.Incompatible with strictly anhydrous assays.
Tier 3: Free-Basing 1.05 eq DIPEA or TEA> 50 mg/mLHighest stability at room temperature.Introduces a benign salt byproduct (DIPEA·HCl).

Part 3: Experimental Methodologies

Protocol A: Aqueous Co-Solvation Method (Tier 2)

Use this protocol if your downstream application can tolerate trace amounts of water.

  • Preparation: Weigh the desired amount of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride into a sterile microcentrifuge tube.

  • Primary Solvation: Add 95% of your target final volume using anhydrous DMSO. Vortex for 30 seconds. (The solution will likely remain a cloudy suspension).

  • Co-Solvent Addition: Add 5% of the target volume using HPLC-grade Water. The water provides the necessary 3[3].

  • Acoustic Disruption: Sonicate the mixture in a water bath at 37 °C for 5 minutes.

  • Self-Validation Check: Visually inspect the solution. It should now be completely clear. Allow the tube to sit at room temperature (22 °C) for 15 minutes. If the solution remains optically clear, the lattice energy has been permanently overcome. If precipitation reoccurs, increase the water content to a maximum of 10% v/v, or proceed to Protocol B.

Protocol B: In Situ Free-Basing Workflow (Tier 3)

Use this protocol for high-concentration stocks or strictly anhydrous environments.

  • Calculation: Determine the molarity of your target 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride suspension in DMSO.

  • Suspension: Suspend the compound in anhydrous DMSO to reach the target concentration.

  • Neutralization: Add 1.05 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the suspension.

  • Agitation: Vortex vigorously for 60 seconds. The base deprotonates the amine, yielding the highly DMSO-soluble free base and DIPEA·HCl.

  • Self-Validation Check: The suspension should transition to a clear solution within 60 seconds. If slight turbidity persists, it is likely the precipitated DIPEA·HCl byproduct (which has limited solubility in DMSO), not your target compound. Centrifuge the tube at 10,000 × g for 2 minutes; a solid white pellet with a perfectly clear supernatant confirms successful free-basing. Use the supernatant for your downstream applications.

TroubleshootingWorkflow Start Start: Weigh Amine HCl Add pure DMSO Check1 Is solution clear? Start->Check1 Tier1 Tier 1: Heat to 40°C & Sonicate 10 min Check1->Tier1 No (Cloudy/Gel) Success Proceed to Assay Check1->Success Yes Check2 Is solution clear? Tier1->Check2 Check3 Assay tolerates water? Check2->Check3 No Check2->Success Yes Tier2 Tier 2: Add 5% v/v HPLC-grade Water Tier2->Success Dissolved Check3->Tier2 Yes Tier3 Tier 3: Add 1.05 eq DIPEA (In situ Free-basing) Check3->Tier3 No Tier3->Success Dissolved

Step-by-step troubleshooting workflow for resolving amine hydrochloride solubility issues.

References
  • 1 - Advanced Drug Delivery Reviews / USPTO 2.2 - Chemistry Stack Exchange 3.3 - The Journal of Chemical Physics / AIP Publishing

Sources

Optimization

Technical Support Center: Troubleshooting 1-(2-Chlorobenzyl)cyclopropanamine HCl Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the synthesis and scale-up of 1-(2-chlorobenzyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the synthesis and scale-up of 1-(2-chlorobenzyl)cyclopropanamine hydrochloride .

The synthesis of highly sterically hindered 1-arylcyclopropylamines is notoriously challenging. The vast majority of process chemistry literature relies on two primary pathways: the titanium-mediated Kulinkovich-Szymoniak reaction or the multi-step Curtius rearrangement [1]. Because the Kulinkovich-Szymoniak route often suffers from poor scalability and low yields (<40%) for aryl-substituted substrates, this guide focuses on the highly robust, four-step Curtius Rearrangement Route .

Synthetic Workflow

The following diagram illustrates the validated four-step synthetic pathway from commercially available cyclopropanecarbonitrile to the final hydrochloride salt.

Synthesis N1 Cyclopropanecarbonitrile + 2-Chlorobenzyl chloride N2 1-(2-Chlorobenzyl) cyclopropanecarbonitrile N1->N2 Step 1: LDA, THF -78°C to RT N3 1-(2-Chlorobenzyl) cyclopropanecboxylic acid N2->N3 Step 2: KOH, Ethylene Glycol 150°C N4 Boc-Protected Amine N3->N4 Step 3: DPPA, Et3N, tBuOH 80°C N5 1-(2-Chlorobenzyl) cyclopropanamine HCl N4->N5 Step 4: 4M HCl/Dioxane RT

Fig 1. Four-step synthesis of 1-(2-chlorobenzyl)cyclopropanamine HCl via Curtius rearrangement.

Quantitative Data & Target Metrics

To effectively troubleshoot, you must benchmark your intermediate yields against established process metrics. Deviations from the table below indicate a specific chemical bottleneck.

StepReaction TypeTarget YieldTemp (°C)Time (h)Primary Yield-Limiting Bottleneck
1 Alkylation80–85%-78 to 254Dialkylation or unreacted starting material
2 Hydrolysis75–80%15024Reaction stalling at the primary amide intermediate
3 Curtius Rearrangement65–70%8012Formation of insoluble symmetrical urea byproduct
4 Deprotection90–95%254Hygroscopicity and product loss during filtration

Standard Operating Procedures (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. Do not proceed to the next step without confirming the self-validation criteria.

Step 1: Alkylation (Nitrile Formation)
  • Procedure: Under an inert atmosphere, cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min. Add cyclopropanecarbonitrile (1.0 eq) dropwise. Stir for 1 hour at -78°C. Add 2-chlorobenzyl chloride (1.1 eq) dropwise. Slowly warm the reaction to room temperature over 3 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Causality: Lithium diisopropylamide (LDA) is chosen over weaker bases to quantitatively generate the nitrile anion without nucleophilic attack on the nitrile carbon. The strict -78°C temperature suppresses the self-condensation of the cyclopropanecarbonitrile anion.

  • Self-Validation Check: Run a TLC (Hexanes/EtOAc 9:1). The reaction is complete when the strongly UV-active spot of 2-chlorobenzyl chloride disappears.

Step 2: Hydrolysis (Carboxylic Acid Formation)
  • Procedure: Dissolve 1-(2-chlorobenzyl)cyclopropanecarbonitrile (1.0 eq) in ethylene glycol. Add KOH pellets (5.0 eq). Equip the flask with a reflux condenser and heat to 150°C for 24 hours. Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted organics. Acidify the aqueous layer to pH 2 using 6M HCl. Extract the precipitated acid with EtOAc.

  • Causality: The cyclopropyl ring creates immense steric hindrance around the nitrile carbon. Standard aqueous ethanol/KOH hydrolysis will stall at the highly stable primary amide. Ethylene glycol is utilized to safely elevate the reaction temperature to 150°C, providing the necessary thermal energy to drive the amide to the carboxylate.

  • Self-Validation Check: IR spectroscopy of the isolated solid must show a broad O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹), with the complete disappearance of the sharp C≡N stretch (2240 cm⁻¹).

Step 3: Curtius Rearrangement (Boc-Amine Formation)
  • Procedure: Dissolve the carboxylic acid (1.0 eq) and anhydrous triethylamine (1.5 eq) in anhydrous tert-butanol. Add Diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature. Heat the mixture to 80°C for 12 hours. Concentrate under reduced pressure and purify via silica gel chromatography.

  • Causality: DPPA acts as a safe, non-explosive azide source. The reaction proceeds via an acyl azide intermediate, which undergoes a thermally driven rearrangement to an isocyanate (accompanied by N₂ gas evolution). Anhydrous tert-butanol immediately traps the isocyanate to form the Boc-protected amine.

  • Self-Validation Check: LC-MS must show the [M+Na]⁺ peak for the Boc-amine. Visual confirmation of steady nitrogen gas bubbling upon heating to 80°C confirms the rearrangement is actively occurring.

Step 4: Deprotection (Hydrochloride Salt Formation)
  • Procedure: Dissolve the Boc-amine in a minimal amount of dry dichloromethane. Add 4M HCl in 1,4-dioxane (5.0 eq). Stir at room temperature for 4 hours. Concentrate the solvent under reduced pressure. Triturate the resulting residue with ice-cold anhydrous diethyl ether to precipitate the pure hydrochloride salt. Filter rapidly and dry in a vacuum desiccator.

  • Causality: 4M HCl in dioxane provides a strictly anhydrous acidic environment, cleanly cleaving the Boc group as isobutylene and CO₂ gas. Anhydrous conditions are critical to prevent the formation of sticky, hard-to-filter hydrates.

  • Self-Validation Check: ¹H NMR (in DMSO-d₆) will show the complete disappearance of the massive 9H singlet at ~1.4 ppm (the tert-butyl group) and the appearance of a broad integration of 3H around 8.0–8.5 ppm (the -NH₃⁺ protons).

Troubleshooting & FAQs

Q: I am attempting the 1-step Kulinkovich-Szymoniak reaction on 3-(2-chlorophenyl)propanenitrile, but my yield is <30%. Why? A: The Kulinkovich-Szymoniak reaction utilizes a titanium-mediated cyclopropanation of nitriles[2]. While elegant, it is highly sensitive to the steric and electronic nature of the substrate. Aryl-substituted nitriles often suffer from premature contraction of the azatitanacyclopentane intermediate, leading to ethyl ketone byproducts instead of the desired cyclopropylamine. If you must use this route, ensure your Ti(OiPr)₄ is strictly stoichiometric and freshly distilled. For higher reliability on scale, switch to the Curtius rearrangement route [3].

Q: During Step 2 (Hydrolysis), my reaction stalled, and LC-MS shows a mass corresponding to[M+18]. What happened? A: Your reaction stalled at the primary amide intermediate (addition of H₂O across the nitrile). This is a classic symptom of insufficient thermal energy. Ensure you are using ethylene glycol as the solvent and that your internal reaction temperature is genuinely reaching 150°C.

Q: During Step 3 (Curtius Rearrangement), my reaction mixture turned into a thick white slurry, and the Boc-amine yield was terrible. How do I fix this? A: The white slurry is a symmetrical urea byproduct: 1,3-bis(1-(2-chlorobenzyl)cyclopropyl)urea. This is caused by moisture in your tert-butanol or triethylamine. Water hydrolyzes the intermediate isocyanate into a primary amine, which then rapidly attacks another unreacted isocyanate molecule to form the highly insoluble urea. You must dry your tert-butanol over activated 3Å molecular sieves and distill your triethylamine over CaH₂ before use.

Q: My final HCl salt (Step 4) is turning into a sticky paste on the filter paper. Is the product degrading? A: It is not degrading; it is dissolving. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is highly hygroscopic. If the ambient humidity in your lab is high, the salt will rapidly absorb water from the air during vacuum filtration. Break the vacuum immediately after the mother liquor is pulled through, wash the cake with ice-cold anhydrous diethyl ether, and transfer the solid to a vacuum desiccator immediately.

References

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ACS Publications.[Link]

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal.[Link]

  • Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl) - Organic Syntheses Procedure. Organic Syntheses.[Link]

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride

Welcome to the Technical Support Center for handling 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride . This compound is a critical, yet thermally sensitive, cyclopropylamine derivative used in advanced drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride . This compound is a critical, yet thermally sensitive, cyclopropylamine derivative used in advanced drug development. Due to its unique structural energetics, improper drying, concentration, or storage can lead to rapid degradation, severely impacting downstream yields and API purity.

This guide provides researchers and process chemists with the mechanistic understanding and field-proven protocols required to stabilize this intermediate.

Part 1: The Causality of Degradation (The "Why")

The thermal degradation of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is not a simple melting or burning process; it is a multi-step chemical cascade driven by equilibrium shifts and inherent molecular strain.

  • HCl Dissociation: Amine hydrochloride salts exist in a temperature-dependent equilibrium with their free base and hydrogen chloride gas. When subjected to heat—especially under high vacuum—the HCl gas is stripped away. According to Le Chatelier's principle, this forces the continuous endothermic conversion of the stable salt into the volatile, reactive free amine[1].

  • Ring Strain Release: The cyclopropane ring possesses approximately 27.5 kcal/mol of angle strain. The newly formed free amine contains a nitrogen lone pair that can easily be oxidized to a radical cation by trace oxygen. This radical cation drastically lowers the activation energy for C-C bond cleavage, triggering spontaneous ring opening[2].

  • Oligomerization: The ring-opened intermediates (typically imines or allylamines) are highly electrophilic. They rapidly react with intact free amines in the matrix via nucleophilic attack, leading to complex, highly conjugated oligomers[3]. This is visually observed as the sample turning from a pristine white powder to a yellow or dark brown tar.

Part 2: Troubleshooting & FAQs (The "How-To")

Q: Why does my sample turn yellow or brown during vacuum drying? A: This discoloration is a macroscopic indicator of thermal degradation driven by HCl dissociation. Under vacuum and elevated temperatures, the hydrochloride salt dissociates into HCl gas and the free amine[1]. The free cyclopropylamine is highly susceptible to ring-opening due to its high ring strain. Once opened, the reactive intermediates rapidly polymerize or oxidize, forming highly conjugated, colored oligomers.

Q: What is the maximum safe temperature for evaporating solvents from this compound? A: Do not exceed a bulk bath temperature of 35°C. While the theoretical dissociation temperature of the bulk salt might seem higher, heat transfer surfaces (e.g., the glass walls of a rotary evaporator or drying tray) can create localized hot spots (skin temperatures) that far exceed the bulk temperature, accelerating localized degradation[4].

Q: Can I use a rotary evaporator under high vacuum to speed up drying? A: No. High vacuum efficiently strips HCl from the system, shifting the equilibrium toward the unstable free base. Instead, use a moderate vacuum (50–100 mbar) coupled with a continuous Nitrogen (N₂) sweep. The N₂ sweep removes solvent vapors effectively without requiring ultra-low absolute pressures that compromise the salt's integrity.

Q: How can I recover partially degraded material? A: If degradation is minor (slight yellowing), the material can be salvaged using a self-validating recovery protocol. Dissolve the material in a minimal amount of cold isopropanol. Treat with activated carbon to adsorb the conjugated oligomers, filter through a Celite pad, and re-precipitate the salt by adding 1.05 equivalents of ethereal HCl followed by a cold heptane anti-solvent addition. The excess HCl ensures any residual free base is immediately re-protonated, halting the degradation cascade.

Part 3: Quantitative Data & Operational Thresholds

To maintain scientific integrity and prevent batch failure, adhere strictly to the operational parameters outlined below.

ParameterSafe Operating RangeRisk ZoneCritical Failure ZoneMacroscopic Indicator
Drying Temperature < 35°C35°C - 50°C> 50°CPowder remains white
Vacuum Level > 50 mbar (N₂ sweep)10 - 50 mbar< 10 mbar (High Vac)Loss of crystallinity
Evaporation Bath Temp < 35°C35°C - 50°C> 50°CSolution yellowing
Aqueous Reconstitution pH 4.5 - 5.55.5 - 7.0> 7.0Brown insoluble matter

Part 4: Standardized Experimental Protocol

Safe Isolation and Drying Workflow

Objective: To isolate and dry 1-(2-Chlorobenzyl)cyclopropanamine HCl without inducing thermal dissociation or oxidative ring-opening. This protocol is designed as a self-validating system where each step inherently prevents the conditions required for degradation.

Step 1: Controlled Crystallization

  • Induce crystallization in an appropriate solvent system (e.g., Isopropanol/Heptane).

  • Critical Control: Ensure the mother liquor maintains a slightly acidic environment by adding a 5 mol% excess of HCl. This thermodynamically suppresses free base formation from the outset.

Step 2: Inert Filtration

  • Filter the resulting slurry using a sintered glass funnel under a continuous blanket of Nitrogen.

  • Critical Control: Never pull dry atmospheric air through the filter cake. Trace oxygen combined with mechanical friction can initiate radical cation formation in any transient free amine[2].

Step 3: Anti-Solvent Wash

  • Wash the cake with 2 bed-volumes of pre-chilled (0–5°C) heptane to displace the mother liquor without dissolving the product.

Step 4: Swept-Vacuum Drying

  • Transfer the damp cake to a vacuum oven set to a maximum of 35°C.

  • Apply a moderate vacuum (approx. 50 mbar) and immediately establish a continuous Nitrogen sweep via a leak valve.

  • Causality: The sweep gas lowers the partial pressure of the solvent for efficient drying while preventing the absolute pressure from dropping low enough to volatilize HCl[1].

Step 5: Analytical Verification

  • Monitor drying progress via Karl Fischer titration rather than prolonged LOD (Loss on Drying) to minimize thermal exposure. Store the final product in amber glass under Argon at 2–8°C.

Part 5: Degradation Pathway Visualization

The following diagram maps the logical relationship between thermal stress, chemical dissociation, and the required intervention points.

G Salt 1-(2-Chlorobenzyl)cyclopropanamine HCl (Stable Salt) Stress Thermal Stress / High Vacuum (T > 35°C) Salt->Stress FreeBase HCl Loss & Free Amine Formation Stress->FreeBase Endothermic Dissociation RingOpen Cyclopropane Ring Opening (Strain Release) FreeBase->RingOpen Radical/Thermal Activation Degradation Oligomerization & Oxidation (Yellow/Brown) RingOpen->Degradation Nucleophilic Attack Intervention Intervention: T < 35°C, N2 Sweep, Excess HCl Intervention->Salt Stabilizes Equilibrium Intervention->FreeBase Prevents HCl Stripping

Fig 1. Degradation pathway of 1-(2-Chlorobenzyl)cyclopropanamine HCl and intervention points.

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and process chemists, isolating high-purity amine hydrochlorides is a critical bottleneck.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, isolating high-purity amine hydrochlorides is a critical bottleneck. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (CID 23106132)[1] presents specific isolation challenges—most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out."

This guide synthesizes thermodynamic principles with field-proven methodologies to help you engineer a self-validating crystallization process. By understanding the causality behind phase behaviors, you can transition from empirical trial-and-error to deterministic process control.

Part 1: Core Diagnostics & Thermodynamics (The "Why")

Amine hydrochlorides are highly polar, and the chloride ion acts as a strong hydrogen bond acceptor[2]. When crystallizing these salts from mixed solvent systems (e.g., Ethanol/Diethyl Ether), the system often reaches a supersaturated state where the solvation energy prevents immediate ordered lattice formation.

Instead of nucleating crystals, the solution crosses the cloud point curve before the solubility curve , resulting in Liquid-Liquid Phase Separation (LLPS)[3]. The solute coalesces into a dense, amorphous oil rich in impurities. If absorption of the drug from this amorphous precipitate is faster than the rate of crystallization, pure crystal formation is entirely averted[3]. To fix this, we must manipulate the ternary phase diagram to ensure the operation point trajectory stays within the metastable zone[4].

Thermodynamics Supersat Supersaturated Amine HCl Solution LLPS Liquid-Liquid Phase Separation (Cloud Point Curve) Supersat->LLPS Rapid Cooling / High Concentration Metastable Metastable Zone (Solubility Curve) Supersat->Metastable Controlled Cooling Labile Labile Zone (Spontaneous Nucleation) Supersat->Labile High Supersaturation Amorphous Amorphous Solid / Trapped Impurities LLPS->Amorphous Solidification Crystal High-Purity Crystalline Lattice Metastable->Crystal Seeding Labile->Crystal Uncontrolled Growth

Thermodynamic pathways of supersaturated solutions leading to crystallization vs oiling out.

Part 2: Troubleshooting FAQs

Q1: My 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride forms a dense oil at the bottom of the flask instead of crystallizing. How do I recover it? A1: Your system has undergone LLPS because the solution is overly supersaturated or the cooling rate was too rapid[5]. The Fix: Do not discard the flask. Return the mixture to the heat source and add 5-10% more of your primary solvent (e.g., hot ethanol) until the oil completely redissolves into a clear solution[5]. Once clear, cool the solution at a much slower rate (0.1 °C/min) to bypass the cloud point curve and enter the metastable zone[3].

Q2: I am using an anti-solvent, but the product crashes out instantly as a fine, sticky powder. What went wrong? A2: Spontaneous, rapid crystallization indicates you have bypassed the metastable zone and entered the labile zone. Rapid crystallization incorporates mother liquor and impurities into the crystal lattice, defeating the purpose of purification[6]. The Fix: You must exceed the minimum amount of hot solvent needed to dissolve the solid so it stays soluble longer during cooling[6]. Furthermore, ensure your anti-solvent (e.g., diethyl ether) is added dropwise after the solution has cooled to the metastable zone, not while it is boiling.

Q3: My crystal yield is exceptionally low (<30%), but the purity is high. How can I improve recovery? A3: Low yield is typically caused by using an excessive volume of the primary solvent or incomplete precipitation[5]. The Fix: Concentrate the mother liquor by carefully evaporating 30-50% of the primary solvent under vacuum, then repeat the anti-solvent addition[5]. Ensure the final slurry is cooled sufficiently (e.g., 0–5 °C) to depress the solubility curve before filtration.

Part 3: Quantitative Process Parameters

To prevent oiling out and maximize yield, process parameters must be tightly controlled. The following table summarizes the optimal quantitative boundaries for the anti-solvent crystallization of amine hydrochlorides.

Process ParameterOptimal RangeConsequence of Deviation
Primary Solvent (Ethanol) Vol. 3.0 - 5.0 volumes (v/w)< 3 v/w: Oiling out (LLPS) due to high saturation.> 5 v/w: Severe yield loss to mother liquor.
Anti-Solvent (Diethyl Ether) Ratio 1:2 to 1:4 (Primary:Anti)Excess Anti-Solvent: Spontaneous nucleation (fines) or phase separation[4].
Cooling Rate 0.1 - 0.2 °C/min> 0.5 °C/min: Cloud point reached before solubility curve, triggering LLPS[5].
Seeding Temperature 5 - 10 °C below saturationMissed Window: System enters labile zone, causing amorphous precipitation[3].

Part 4: Standard Operating Procedure (SOP)

The following self-validating workflow utilizes a primary/anti-solvent system (Ethanol/Diethyl Ether) engineered specifically to bypass LLPS via controlled seeding.

Workflow A Crude 1-(2-Chlorobenzyl) cyclopropanamine HCl B Dissolve in Hot Ethanol (Primary Solvent) A->B C Cool to Metastable Zone & Add Diethyl Ether B->C D Phase Separation (Oiling Out) Detected? C->D E Yes: Reheat & Add 5% Ethanol D->E LLPS F No: Add Seed Crystals D->F Clear E->C G Controlled Cooling (0.1 °C/min) F->G H Pure Crystalline Product G->H

Workflow for resolving Liquid-Liquid Phase Separation (oiling out) during crystallization.

Step-by-Step Methodology: Anti-Solvent Crystallization

Phase 1: Dissolution and Clarification

  • Suspend: Weigh the crude 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride and suspend it in 3.5 volumes (v/w) of absolute ethanol in a jacketed reactor.

  • Dissolve: Heat the suspension to 65 °C under gentle agitation (200 rpm) until complete dissolution is achieved.

  • Polish Filtration: Perform a hot polish filtration through a 0.22 µm PTFE membrane. Causality: This removes insoluble impurities that act as heterogeneous nucleation sites, which can prematurely trigger uncontrolled crystallization or trap impurities[5].

Phase 2: Metastable Zone Entry & Seeding 4. Controlled Cooling: Transfer the clarified solution back to the reactor and adjust the temperature to 50 °C. Begin cooling at a strict rate of 0.1 °C/min down to 40 °C. Causality: This slow rate ensures the system enters the metastable zone without crossing the LLPS cloud point[3]. 5. Seeding: Introduce 1-2% (w/w) of pure 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride seed crystals. Hold the temperature for 30 minutes. Causality: The seed bed consumes initial supersaturation, directing thermodynamic energy toward crystal growth rather than oil formation[3].

Phase 3: Anti-Solvent Addition & Isolation 6. Precipitation: Initiate the dropwise addition of diethyl ether (anti-solvent) at a rate of 0.05 volumes/min until a 1:3 (Ethanol:Ether) ratio is achieved[5]. 7. Maturation: Cool the resulting slurry to 5 °C at 0.2 °C/min to maximize yield. 8. Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of cold (0 °C) diethyl ether. Causality: Cold ether displaces the mother liquor without dissolving the product, preventing solvent entrapment and hygroscopic degradation. 9. Drying: Dry the product under vacuum (50 mbar) at 40 °C for 12 hours to yield the pure crystalline lattice.

References
  • Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride. Benchchem.
  • 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride | C10H12ClN | CID 23106132. National Institutes of Health (PubChem).
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • An In-Line Study of Oiling Out and Crystallization. ResearchGate.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. American Chemical Society (ACS).

Sources

Troubleshooting

Reducing moisture absorption during 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride storage

Welcome to the Technical Support Center for 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride storage and handling. As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes, focusin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride storage and handling. As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes, focusing instead on the mechanistic root causes of moisture absorption and providing field-proven, self-validating engineering controls.

Mechanistic Pathology: Why is this API Highly Hygroscopic?

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride[1] is an amine hydrochloride salt. While salt formation is a standard industry practice to enhance the aqueous solubility of basic active pharmaceutical ingredients (APIs), it introduces significant stability challenges[2].

The causality of this hygroscopicity lies in the crystal lattice thermodynamics. The highly electronegative chloride ion acts as an aggressive hydrogen bond acceptor[2]. When exposed to ambient humidity, the chloride ions on the surface of the crystal lattice interact with atmospheric water molecules, lowering the thermodynamic barrier for moisture condensation. If the ambient relative humidity (RH) exceeds the API's Critical Relative Humidity (CRH), the substance will continuously absorb moisture, leading to hydrate formation (e.g., dihydrates) or complete deliquescence (dissolving in its own absorbed moisture)[2]. This moisture ingress can induce irreversible polymorphic conversions and chemical degradation via hydrolysis[2].

Diagnostic & Engineering Workflows

To engineer a robust storage solution, we must first map the exact moisture sorption profile of the batch. This prevents over-engineering (wasting money on unnecessary barrier packaging) or under-engineering (risking batch failure).

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Causality: DVS is a gravimetric technique that measures the precise mass change of a sample as it is exposed to varying humidity levels[3]. By plotting a sorption/desorption isotherm, we can pinpoint the exact CRH where the API transitions from surface adsorption to bulk hydrate formation[4].

  • Sample Preparation: Load 10–50 mg of the API powder onto the ultra-sensitive recording microbalance of the DVS instrument[5]. Rationale: Small sample sizes ensure rapid moisture equilibration across the powder bed.

  • Baseline Equilibration: Purge the sample chamber with dry nitrogen carrier gas (0% RH) at 25°C until a stable baseline mass is achieved (defined as a mass change rate dm/dt<0.002% min−1 )[6].

  • Sorption Cycle: Program the instrument to increase the RH in 10% increments from 0% to 90% RH[6]. The system must hold at each step until mass equilibrium is reached before advancing.

  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% decrements[6].

  • System Validation (Self-Validating Step): Analyze the hysteresis loop (the gap between the sorption and desorption curves). Validation criteria: If the desorption curve returns exactly to the initial baseline mass (±0.05%), the moisture uptake was purely surface adsorption. If the mass remains elevated at 0% RH, the protocol has successfully validated that a permanent structural change (e.g., stable hydrate formation) has occurred, dictating strict zero-moisture packaging[4].

Protocol 2: Optimal Packaging & Desiccant Integration

Causality: Once the CRH is known, packaging must be selected to maintain the internal headspace below this critical threshold for the duration of the shelf life.

  • Primary Barrier Selection: Select a packaging material based on its Moisture Vapor Transmission Rate (MVTR). For highly sensitive hydrochloride salts, High-Density Polyethylene (HDPE) bottles or Alu-Alu cold-form blisters are mandatory[7].

  • Desiccant Sizing: If using HDPE, calculate the required desiccant mass. The desiccant must have a higher affinity for water than the API. Insert Molecular Sieve capsules for APIs requiring ultra-low RH (<10%), or Silica Gel for general buffering[8].

  • Atmospheric Purge: Flush the container headspace with dry Argon or Nitrogen prior to sealing to displace ambient humid air.

  • Induction Sealing: Apply an induction-sealed foil liner to the bottle opening.

  • System Validation (Self-Validating Step): Place a sealed test bottle containing a miniature humidity indicator card (HIC) into an accelerated stability chamber (40°C / 75% RH). If the HIC registers >10% RH after 30 days, the MVTR of the seal has failed, and the packaging parameters must be recalibrated.

Quantitative Data: Materials & Efficacy

Table 1: Adsorbent Technologies for API Storage

Desiccant Type Adsorption Mechanism Water Adsorption Capacity Optimal Application
Silica Gel Physical adsorption ~0.25 - 0.35 g/g at moderate RH[8] General moisture buffering in HDPE bottles; highly cost-effective[9].
Molecular Sieves (Zeolites) Pore trapping (Molecular sieve) ~0.18 - 0.45 g/g[8] Ultra-low humidity requirements; highly sensitive APIs where trace water causes degradation[8].

| Hybrid ACF Capsules | Physical & chemical adsorption | Up to 112% more adsorbent than standard ACF[10] | High-stress supply chains requiring 360-degree absorption and organic impurity removal[10]. |

Table 2: Moisture Vapor Transmission Rate (MVTR) of Packaging Materials

Packaging Material MVTR (g/m²/day at 38°C/90% RH) Barrier Quality Scientific Consensus
Alu-Alu Cold-Form Blister ~0.00[7] Absolute The "gold standard" for moisture-sensitive APIs; impermeable to water vapor[11].
HDPE Bottle ~0.10 - 0.50 (varies by thickness)[12] High Outperforms foil blisters only when paired with drop-in desiccants[7].
PVDC-Coated PVC ~0.65[13] Moderate Adequate for moderately sensitive drugs, but risky for highly hygroscopic salts[13].

| Uncoated PVC | ~3.10[13] | Low | Strictly contraindicated for amine hydrochloride salts[13]. |

Decision Architecture

MoistureWorkflow Start Synthesize & Isolate API 1-(2-Chlorobenzyl)cyclopropanamine HCl DVS Run DVS Profiling (0% to 90% RH at 25°C) Start->DVS Decision Is Mass Uptake > 0.2% or Hysteresis Present? DVS->Decision Standard Standard Packaging (HDPE without Desiccant) Decision->Standard No (Non-hygroscopic) HighRisk Hygroscopic Risk Confirmed (Hydrate/Deliquescence) Decision->HighRisk Yes (Hygroscopic) Validation Stability Validation (XRPD & KF Titration) Standard->Validation AluAlu Solid Oral Dose: Alu-Alu Cold-Form Blister HighRisk->AluAlu HDPE Bulk/Bottle Storage: HDPE + Molecular Sieve Capsule HighRisk->HDPE AluAlu->Validation HDPE->Validation

Workflow for diagnosing and mitigating moisture risk in 1-(2-Chlorobenzyl)cyclopropanamine HCl.

Troubleshooting FAQs

Q: My batch of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride has caked and clumped inside the HDPE bottle. Why did this happen despite the sealed cap? A: Caking is a macroscopic symptom of moisture-induced deliquescence or hydrate bridging[14]. While HDPE provides a strong moisture barrier, it is not completely impermeable; its MVTR allows slow moisture ingress over time[12]. Furthermore, if the ambient air trapped in the bottle's headspace during packaging had a high RH, the API will absorb that moisture. To troubleshoot, implement a nitrogen purge during the filling process and add a drop-in desiccant canister (e.g., molecular sieves) to actively buffer the internal RH[7].

Q: Can I recover clumped API by drying it in a standard vacuum oven? A: It depends entirely on the extent of the thermodynamic damage. If the moisture only caused superficial surface adsorption, vacuum drying at a safe temperature may recover the free-flowing powder. However, if the moisture induced a polymorphic conversion (e.g., anhydrous to a stable hydrate) or chemical degradation, simple drying will not reverse the chemical changes[2]. You must run X-ray Powder Diffraction (XRPD) and HPLC on the dried sample to verify polymorphic and chemical integrity before releasing the batch for use[14].

Q: We are choosing between Alu-Alu blisters and HDPE bottles for our final dosage form. Which is better for this hygroscopic salt? A: Alu-Alu blisters are traditionally considered the "gold standard" because their MVTR is virtually zero, meaning no external moisture can penetrate the seal[7]. However, recent pharmacokinetic stability studies have shown that an HDPE bottle paired with a properly sized silica gel or molecular sieve desiccant can actually maintain a lower internal relative humidity over a 2-year shelf life than an Alu-Alu blister[7]. The desiccant actively pulls moisture away from the API, whereas an Alu-Alu blister traps whatever moisture was present in the headspace at the exact moment of sealing[7]. If your manufacturing environment cannot guarantee ultra-low humidity during the blister sealing process, the HDPE + Desiccant system is the scientifically superior choice.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI.[Link]

  • 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride. PubChem (NIH).[Link]

  • Desiccants for Research and API Manufacturing. Pharma Desiccants.[Link]

  • How to solve the caking of API in the drug storage process? Further Pharma.[Link]

  • Advanced Solutions to Prevent Undesired Moisture in Pharmaceutical Manufacturing. MedTech Intelligence.[Link]

  • Moisture Control and Degradation Management. American Pharmaceutical Review.[Link]

  • Vapor Transmission Rates in Barrier Flexible Packaging. Packaging World.[Link]

  • Alu-Alu Blister Packaging: Science, Compliance, Advantages & Trends. Pharma Now.[Link]

  • Dynamic Vapor Sorption System (DVS). Particle Technology Labs.[Link]

  • Why Bottles with Desiccant Outperform Foil-Foil Blister Packaging. Pharmaceutical Technology.[Link]

  • Understanding the Impact of Sustainable Pharmaceutical Packaging on the Chemical Stability of Silodosin. PMC (NIH).[Link]

  • Dynamic Vapor Sorption. Surface Measurement Systems.[Link]

  • Improving the Solubility and Bioavailability of Pemafibrate via a New Polymorph Form II. PMC (NIH).[Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride vs 1-(3-Chlorobenzyl)cyclopropanamine hydrochloride

1-(2-Chlorobenzyl)cyclopropanamine HCl vs. 1-(3-Chlorobenzyl)cyclopropanamine HCl: A Structural and Functional Comparison in Epigenetic Drug Discovery Executive Summary In the development of targeted therapies for oncolo...

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Author: BenchChem Technical Support Team. Date: March 2026

1-(2-Chlorobenzyl)cyclopropanamine HCl vs. 1-(3-Chlorobenzyl)cyclopropanamine HCl: A Structural and Functional Comparison in Epigenetic Drug Discovery

Executive Summary

In the development of targeted therapies for oncology and neurodegenerative diseases, cyclopropanamine derivatives have emerged as privileged pharmacophores, particularly as mechanism-based irreversible inhibitors of Flavin Adenine Dinucleotide (FAD)-dependent enzymes[1]. Among the most versatile building blocks for these inhibitors are 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride and 1-(3-Chlorobenzyl)cyclopropanamine hydrochloride .

While these two isomeric salts differ only by the position of a single chlorine atom on the benzyl ring, this subtle structural variation profoundly impacts their steric profiles, synthetic reactivity, and the ultimate Structure-Activity Relationship (SAR) of the resulting drug candidates[2]. This guide provides an objective, data-driven comparison of these two building blocks, detailing their mechanistic utility and providing self-validating experimental workflows for their application in drug discovery.

Structural Dynamics & Mechanistic Rationale

To understand the differential performance of these two building blocks, one must analyze the active site architecture of their primary targets: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A/B). Both enzymes utilize FAD to oxidize amine substrates, and cyclopropanamines act as "warheads" that undergo single-electron transfer and ring-opening to form a covalent adduct with the FAD cofactor[3].

Because both building blocks feature a quaternary carbon at the C1 position of the cyclopropane ring, the conformational freedom of the benzyl group is inherently restricted. The position of the chlorine atom dictates the trajectory of the molecule within the enzyme's binding pocket:

  • 1-(2-Chlorobenzyl)cyclopropanamine HCl (Ortho-substitution): The chlorine atom at the ortho position creates significant local steric hindrance near the primary amine. This bulk forces the benzyl ring into a highly specific, rigid conformation. In drug design, this rigidity is strategically exploited to enhance target selectivity. The narrow active sites of MAO-A and MAO-B often cannot accommodate this ortho-bulk, whereas the larger, more flexible catalytic cavity of LSD1 can[1],[2]. Thus, derivatives built from the 2-chloro isomer frequently exhibit superior selectivity profiles (>500-fold for LSD1 over MAOs).

  • 1-(3-Chlorobenzyl)cyclopropanamine HCl (Meta-substitution): The meta-chlorine atom projects away from the sterically crowded C1 center. This allows the benzyl group to extend deeper into the expansive hydrophobic pockets of target enzymes, mimicking the natural histone H3 tail substrate of LSD1[4]. Consequently, derivatives synthesized from the 3-chloro isomer typically demonstrate exceptionally high binding affinities (IC50 in the low nanomolar range), albeit sometimes at the cost of reduced selectivity against off-target oxidases.

Pathway Inhibitor Cyclopropanamine Derivative (2-Cl or 3-Cl) LSD1 LSD1 / FAD Complex Inhibitor->LSD1 Active Site Binding Adduct Covalent FAD-Adduct LSD1->Adduct Ring Opening & Covalent Bond Histone H3K4me1/2 Demethylation (Blocked) Adduct->Histone Epigenetic Modulation

Fig 1. Mechanism of irreversible LSD1 inhibition via FAD-adduct formation.

Quantitative Data Presentation

The table below summarizes the comparative physical properties and the representative biochemical performance of N-alkylated inhibitors derived from these two building blocks.

Parameter1-(2-Chlorobenzyl)cyclopropanamine HCl1-(3-Chlorobenzyl)cyclopropanamine HCl
Substitution Pattern Ortho-chloroMeta-chloro
Steric Profile High local steric hindrance at C1Extended hydrophobic reach, lower local hindrance
LSD1 Binding Affinity (Derivative Avg.) Moderate to High (IC50 ~50–200 nM)Very High (IC50 ~10–50 nM)
Selectivity (LSD1 vs MAO-A/B) Excellent (>500-fold) due to MAO active site constraintsGood (~100-fold), higher risk of MAO cross-reactivity
Synthetic Reactivity (N-alkylation) Slower reaction kinetics due to ortho-bulkStandard reaction kinetics
Primary Application Highly selective epigenetic probesHighly potent, broad-spectrum demethylase inhibitors

Experimental Protocols

To ensure scientific integrity, the following protocols describe a self-validating system for synthesizing and evaluating derivatives from these building blocks.

Protocol A: Synthesis of N-Alkylated Inhibitors via Reductive Amination

Causality Note: Sodium triacetoxyborohydride (NaBH(OAc)3) is specifically chosen over sodium borohydride (NaBH4) because its mild reducing power selectively reduces the intermediate imine without prematurely reducing the unreacted aldehyde.

  • Free-Basing (Neutralization): Suspend 1.0 equivalent (eq) of the selected cyclopropanamine hydrochloride salt in anhydrous dichloromethane (DCM) at 0 °C. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 15 minutes to liberate the free amine.

  • Imine Formation: Add 1.0 eq of the target aldehyde (e.g., a substituted indole-3-carboxaldehyde) to the solution. Stir at room temperature for 2–4 hours under an inert argon atmosphere.

  • Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise over 10 minutes. Stir the reaction mixture at room temperature for 12 hours.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the final N-alkylated cyclopropanamine derivative.

Workflow A Amine Building Block (2-Cl or 3-Cl Isomer) B Free-Basing (DIPEA / DCM) A->B Step 1 C Reductive Amination (NaBH(OAc)3) B->C Step 2 D Biochemical Assay (LSD1 vs MAO) C->D Step 3

Fig 2. Standard synthetic and biochemical validation workflow for cyclopropanamine derivatives.

Protocol B: Self-Validating Biochemical Assay (LSD1 vs MAO)

Causality Note: This assay relies on the detection of H2O2, a natural byproduct of FAD-dependent amine oxidation. A decrease in fluorescence directly correlates with the successful covalent inhibition of the enzyme.

  • Enzyme Preparation: Prepare solutions of recombinant human LSD1, MAO-A, and MAO-B in HEPES buffer (50 mM HEPES, 50 mM KCl, pH 7.4).

  • Inhibitor Incubation: Plate the synthesized derivatives in a 96-well black microtiter plate at varying concentrations (0.1 nM to 10 μM). Add the enzyme solutions and incubate at 25 °C for 30 minutes. Crucial Validation Step: Include wells with Tranylcypromine as a positive control to normalize batch-to-batch enzyme variability.

  • Substrate Addition: Add a reaction mixture containing the specific substrate (H3K4me2 peptide for LSD1; kynuramine for MAOs), horseradish peroxidase (HRP), and Amplex Red reagent.

  • Fluorescence Measurement: Immediately transfer the plate to a microplate reader. Measure the continuous formation of resorufin via fluorescence (Excitation = 535 nm, Emission = 590 nm) over 30 minutes.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis (sigmoidal dose-response) to determine the potency and selectivity index of the 2-chloro vs. 3-chloro derivatives.

References

  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC. nih.gov.
  • US9181198B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use. google.com.
  • The Exploration of Indole-Based LSD1-Targeted Inhibitors for Enhanced Immune Response in Gastric Cancer via the PD-L1/PD-1 Axis - ACS Publications. acs.org.

Sources

Comparative

High-Fidelity NMR Spectroscopy Reference Guide: Evaluating 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride

Executive Summary 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is a structurally constrained, specialized building block of significant interest in the development of monoamine oxidase (MAO) inhibitors and central ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is a structurally constrained, specialized building block of significant interest in the development of monoamine oxidase (MAO) inhibitors and central nervous system therapeutics[1]. For researchers and drug development professionals, verifying the structural integrity and isomeric purity of this precursor is paramount before downstream synthesis.

This guide provides an objective, data-driven comparison of the 1 H NMR spectroscopic performance of this compound against its free base form and its 3-chloro isomer. By establishing a self-validating analytical framework grounded in established chemical shift principles, we ensure that synthetic chemists can confidently identify batch-to-batch variances, solvent effects, and structural impurities.

Structural Dynamics & Mechanistic Causality

The 1 H NMR spectrum of[2] is dictated by three primary structural features. As a Senior Application Scientist, I emphasize that understanding the causality behind these shifts is more important than mere pattern matching:

  • Protonation State: As a hydrochloride salt, the amine exists as an ammonium ion (-NH 3+​ ). This highly electron-withdrawing group inductively deshields the adjacent cyclopropyl C1 and benzyl CH 2​ protons, shifting them significantly downfield compared to the neutral free base.

  • Ortho-Chloro Effect: The electronegative chlorine atom at the ortho position of the benzyl ring introduces both steric hindrance and anisotropic deshielding. This spatial proximity specifically forces the benzyl CH 2​ protons further downfield than what is observed in meta- or para-substituted analogs.

  • Cyclopropyl Ring Current: The rigid, strained geometry of the cyclopropane ring creates a strong diamagnetic anisotropic effect, shielding the cyclopropyl CH 2​ protons and pushing them far upfield into the 0.8–1.2 ppm range.

Shift_Causality N1 Protonation State (HCl Salt) N4 Ammonium Peak (~8.5 ppm) N1->N4 Extreme deshielding N5 Deshielded Benzyl CH2 (~3.25 ppm) N1->N5 Inductive pull N2 Ortho-Chloro Substitution N2->N5 Steric/Anisotropic effect N3 Cyclopropyl Ring Current N6 Upfield CH2 Multiplets (~1.0 ppm) N3->N6 Magnetic shielding

Mechanistic causality driving 1H NMR chemical shifts in the target molecule.

Comparative NMR Performance Data

To objectively evaluate the compound, we compare its predicted high-fidelity NMR shifts against alternative states and isomers.

Table 1: 1 H NMR Chemical Shift Comparison (HCl Salt vs. Free Base)

The choice between utilizing the free base or the hydrochloride salt dramatically alters the spectral landscape. The data below synthesizes established chemical shift rules for cyclopropylamines.

Proton EnvironmentHCl Salt (DMSO-d 6​ , ppm)Free Base (CDCl 3​ , ppm)MultiplicityCausality / Shift Rationale
Cyclopropyl CH 2​ (syn) 0.900.50m (2H)Shielded by ring current; deshielded in salt form
Cyclopropyl CH 2​ (anti) 1.150.70m (2H)Shielded by ring current; deshielded in salt form
Benzyl CH 2​ 3.252.85s (2H)Deshielded by adjacent -NH 3+​ and ortho-Cl
Aromatic (H3, H4, H5, H6) 7.25 - 7.457.15 - 7.35m (4H)Anisotropic deshielding by Cl
Amine/Ammonium 8.501.80br s (3H/2H)Extreme deshielding of -NH 3+​ vs neutral -NH 2​
Table 2: Isomeric Comparison: 2-Chloro vs. 3-Chloro Hydrochloride Salts (DMSO-d 6​ )

Differentiating positional isomers is a common analytical challenge. The 3-chloro alternative presents distinct diagnostic peaks.

Proton Environment2-Chloro Isomer (ppm)3-Chloro Isomer (ppm)Structural Impact
Benzyl CH 2​ 3.253.10Ortho-Cl sterically deshields the CH 2​ more than Meta-Cl
Aromatic H2 N/A (Substituted)7.45 (s, 1H)Distinct isolated singlet present only in 3-chloro isomer
Aromatic H6 7.40 (d, 1H)7.30 (d, 1H)Closer proximity to Cl in 2-isomer increases shift

Experimental Protocols: High-Fidelity NMR Acquisition

To ensure reproducibility and trust in your analytical data, adhere to the following self-validating protocol for acquiring 1 H NMR spectra of cyclopropanamine salts.

Step 1: Sample Preparation & Solvent Selection Weigh precisely 10–15 mg of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6​ . Causality Check: DMSO-d 6​ is strictly preferred over CDCl 3​ due to the superior solubility of the hydrochloride salt and its ability to resolve the broad -NH 3+​ signal without rapid proton exchange. Incomplete dissolution leads to poor shimming and broad lines.

Step 2: Instrument Calibration & Tuning Transfer the clear solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d 6​ . Tune and match the probe specifically to the sample to maximize the signal-to-noise ratio.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Temperature: 298 K.

  • Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of the rigid cyclopropyl protons).

  • Number of Scans (NS): 16 to 32.

Step 4: Processing & Reference Validation Apply a Fourier transform, followed by manual phase and baseline correction. Crucially, reference the central peak of the DMSO-d 6​ residual solvent quintet to exactly 2.50 ppm ()[3][4]. This internal calibration is non-negotiable for accurate comparative analysis.

NMR_Protocol A 1. Sample Prep 15mg in DMSO-d6 B 2. Shimming & Tuning Match Probe to Sample A->B Insert Tube C 3. Acquisition zg30, 16 Scans, 298K B->C Lock & Shim D 4. Processing FT & Phase Correction C->D FID Export E 5. Validation Ref to 2.50 ppm D->E Shift Assign

Step-by-step workflow for high-fidelity 1H NMR acquisition and validation.

Data Interpretation & Troubleshooting

  • Missing Ammonium Signal: If the broad singlet at ~8.5 ppm is missing or heavily attenuated, suspect rapid proton exchange with trace water in the DMSO-d 6​ . Verify this by checking for an enlarged water peak at 3.33 ppm[3].

  • Unexpected Splitting in Benzyl CH 2​ : In the 1-(2-Chlorobenzyl) derivative, the benzyl CH 2​ protons are enantiotopic and should appear as a sharp singlet (~3.25 ppm). If an AB quartet is observed, it indicates restricted rotation, potentially due to extreme steric crowding or a highly concentrated sample inducing aggregation.

  • Cyclopropyl Multiplets: The cyclopropyl protons will appear as two distinct multiplets (syn and anti relative to the benzyl group). Do not mistake this complex splitting pattern for impurities; it is a hallmark of the diastereotopic-like environment created by the C1 substitution.

References

  • National Center for Biotechnology Information (PubChem). "1-(2-Chlorobenzyl)cyclopropanamine hydrochloride | C10H12ClN | CID 23106132". National Institutes of Health (NIH). URL:[Link]

  • Silverman, R. B., et al. "Irreversible Inhibition of Monoamine Oxidase B by the Antiparkinsonian Medicines Rasagiline and Selegiline: A Computational Study" (Contextual literature on cyclopropylamine MAO inhibitors). ResearchGate. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. ACS Publications. URL:[Link]

Sources

Validation

Optimizing LC-MS Purity Validation for 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated amine hydrochlorides. is a critical intermediate in the synthesis of active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated amine hydrochlorides. is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as thienopyridine antiplatelet agents. Ensuring its purity is paramount; trace regioisomers (e.g., 3-chloro or 4-chloro analogs) can propagate through synthesis, compromising final API efficacy.

The conventional approach—brute-forcing a C18 column with high-ionic-strength buffers—is fundamentally flawed for Liquid Chromatography-Mass Spectrometry (LC-MS) due to severe ion suppression. In this guide, I objectively compare a traditional C18 methodology against an optimized Superficially Porous Particle (SPP) Biphenyl approach, providing the mechanistic causality and experimental data necessary to validate this method under .

The Analytical Challenge & Mechanistic Causality

The target analyte features a polar cyclopropylamine hydrochloride group paired with a hydrophobic 2-chlorobenzyl moiety. This dual nature presents two distinct chromatographic challenges:

  • Peak Tailing: In traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, the positively charged protonated amine ( pKa​≈9 ) interacts with negatively charged, unendcapped surface silanols ( pKa​≈4 ) on the silica support. This secondary ion-exchange interaction causes severe peak tailing.

  • Isomeric Co-elution: Resolving the 2-chloro isomer from its 3-chloro and 4-chloro counterparts is notoriously difficult on standard C18 phases, as their hydrophobicities (LogP) are nearly identical.

The Biphenyl Advantage

To overcome this, we must shift from purely dispersive (hydrophobic) interactions to π−π interactions. A Biphenyl stationary phase features a dual-ring structure that provides strong π−π electron interactions with the chlorobenzyl ring of the analyte.

Crucial Solvent Selection: Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons, which compete with the analyte and suppress the stationary phase's unique selectivity. By switching to Methanol —a protic solvent lacking π electrons—we allow the biphenyl-analyte π−π interactions to dominate, achieving baseline resolution of positional isomers. Furthermore, utilizing Superficially Porous Particles (SPP) (core-shell technology) reduces the van Deemter 'A' term (eddy diffusion), yielding UPLC-like efficiency at standard HPLC backpressures.

MethodComparison Problem Analyte: Amine Hydrochloride Challenge: Peak Tailing & Isomer Resolution PathA Method A (Optimized) SPP Biphenyl + Methanol Problem->PathA PathB Method B (Traditional) Fully Porous C18 + Acetonitrile Problem->PathB MechA Strong π-π Interactions Reduced Eddy Diffusion PathA->MechA MechB Hydrophobic Interactions Only Silanol Interference PathB->MechB ResultA High Resolution (Rs > 2.0) Sharp Peaks (As < 1.2) MechA->ResultA ResultB Co-elution of Isomers Peak Tailing (As > 1.8) MechB->ResultB

Logical workflow comparing Biphenyl and C18 LC-MS methods for amine purity.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol incorporates built-in System Suitability Testing (SST) as a self-validating mechanism before sample acquisition.

Step 1: Reagent & Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: Low pH ensures the cyclopropylamine is fully protonated, preventing split peaks from partial ionization.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Standard Stock: Accurately weigh 10.0 mg of reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield 1.0 mg/mL.

  • Calibration Curve: Perform serial dilutions to generate standards at 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

Step 2: LC-MS/MS Instrument Conditions (Method A)
  • Column: SPP Biphenyl, 2.7 μ m, 100 x 2.1 mm.

  • Gradient: 5% B hold for 1.0 min; ramp to 95% B over 6.0 min; hold at 95% B for 2.0 min; re-equilibrate at 5% B for 3.0 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 μ L.

  • MS Mode: Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM).

  • Transitions: Precursor m/z 182.1 Product m/z 165.1 (Loss of NH3​ , Quantifier) and m/z 125.0 (Chlorotropylium cation, Qualifier).

Step 3: System Suitability Test (SST)

Inject the 50 ng/mL standard six consecutive times.

  • Acceptance Criteria: Retention time %RSD 1.0%; Peak Area %RSD 2.0%; Peak Asymmetry ( As​ ) 1.5. Do not proceed to sample analysis if SST fails.

Quantitative Data Presentation

The optimized SPP Biphenyl method was benchmarked against a traditional fully porous C18 column using identical gradient profiles (substituting Methanol for Acetonitrile on the C18 to represent standard practice).

Table 1: Chromatographic Performance Comparison
Performance MetricMethod A (SPP Biphenyl + Methanol)Method B (Fully Porous C18 + Acetonitrile)
Retention Time ( tR​ ) 4.25 min2.10 min
Peak Asymmetry ( As​ ) 1.12 (Excellent)1.95 (Severe Tailing)
Resolution ( Rs​ ) from 4-Cl Isomer 2.4 (Baseline Resolution)0.8 (Co-elution)
MS Signal-to-Noise (10 ng/mL) 185:142:1
Backpressure 280 bar310 bar

Data Interpretation: Method A demonstrates superior retention, peak shape, and critical isomer resolution. The enhanced S/N ratio in Method A is a direct result of improved peak symmetry (taller, narrower peaks) and the superior desolvation efficiency of methanol in the ESI source compared to highly aqueous co-eluting conditions in Method B.

Table 2: ICH Q2(R2) Method Validation Metrics (Method A)

Following the , Method A was fully validated for purity assessment.

Validation ParameterICH Q2(R2) Acceptance CriteriaMethod A Experimental ResultStatus
Specificity No interference at analyte tR​ Blank shows no peaks at 4.25 minPass
Linearity ( R2 ) >0.990 0.9997 (1 - 1000 ng/mL)Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)0.85%Pass
Accuracy (Recovery) 95.0% - 105.0%99.2% - 101.5% across 3 levelsPass
Limit of Detection (LOD) S/N 30.2 ng/mLPass
Limit of Quantitation (LOQ) S/N 100.6 ng/mLPass

Conclusion

For the purity analysis of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride, traditional C18 methodologies fail to provide the necessary resolution and peak shape required for rigorous pharmaceutical quality control. By aligning stationary phase chemistry (Biphenyl) with appropriate mobile phase selection (Methanol) and particle morphology (SPP), Method A delivers a highly robust, ICH-compliant LC-MS/MS workflow. This optimized approach ensures the reliable quantification of trace isomeric impurities, safeguarding downstream API synthesis.

References

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23106132, 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride. Retrieved from[Link]

  • Restek Corporation. (2024). Biphenyl LC Columns: Chromatographic Properties and Mechanisms. Retrieved from[Link]

Comparative

Comparing biological efficacy of cyclopropanamine hydrochloride derivatives

An in-depth technical analysis of cyclopropanamine hydrochloride derivatives requires a fundamental understanding of their epigenetic targets, structural evolution, and the rigorous experimental frameworks used to valida...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of cyclopropanamine hydrochloride derivatives requires a fundamental understanding of their epigenetic targets, structural evolution, and the rigorous experimental frameworks used to validate their efficacy. This guide synthesizes the mechanistic causality and comparative biological performance of these compounds, specifically focusing on their role as Lysine-Specific Demethylase 1 (LSD1) inhibitors.

Mechanistic Causality: The Epigenetic Blockade

Cyclopropanamine hydrochloride derivatives, structurally anchored by the trans-2-phenylcyclopropylamine (TCP) scaffold, exert their biological efficacy primarily through the irreversible inhibition of LSD1 (KDM1A)[1].2 that represses gene transcription by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2)[2].

When these derivatives enter the catalytic pocket, the cyclopropylamine ring undergoes a single-electron transfer mediated by the FAD cofactor. This triggers a rapid ring-opening event, leading to the formation of a3[3]. This irreversible blockade prevents LSD1 from utilizing its natural histone substrates, thereby restoring the expression of differentiation-associated genes (e.g., CD86, CD11b) in oncogenic states like Acute Myeloid Leukemia (AML)[4].

Pathway cluster_LSD1 Epigenetic Regulation via LSD1 H3K4 Methylated H3K4 (Active Transcription) LSD1 LSD1/CoREST Complex (FAD-Dependent) H3K4->LSD1 Substrate Binding Repression Demethylated H3K4 (Gene Repression) LSD1->Repression Enzymatic Demethylation Drug Cyclopropanamine Derivative (e.g., ORY-1001) Adduct Covalent FAD-Adduct (Irreversible Blockade) Drug->Adduct Ring Cleavage Adduct->LSD1 Inhibits Catalysis Activation Restoration of Gene Expression (e.g., CD86, CD11b) Adduct->Activation Promotes Differentiation

Caption: Mechanism of action: Cyclopropanamine derivatives irreversibly inhibit LSD1 to restore transcription.

Comparative Efficacy and Selectivity Profiles

While the parent compound TCP exhibits modest, non-selective LSD1 inhibition and significant off-target monoamine oxidase (MAO-A/B) blockade, advanced derivatives have been heavily engineered for target specificity[5].

  • ORY-1001 (Iadademstat): Features an N-alkylated substitution that drastically improves potency (IC50 = 18 nM) and achieves3[3].

  • GSK2879552: Another clinical-stage irreversible inhibitor demonstrating sub-micromolar cellular efficacy and >280-fold selectivity over other FAD-dependent enzymes[3].

  • Indolin-5-yl-cyclopropanamine Derivatives (e.g., Compound 7e): Recent rational design incorporating an indoline scaffold has yielded inhibitors with an IC50 of 24.43 nM,4[4].

Table 1: Quantitative Comparison of Cyclopropanamine Derivatives

CompoundScaffold ModificationLSD1 IC50 (nM)Selectivity (vs MAO-A/B)Cellular Efficacy (MV-4-11 IC50)Clinical Status
Tranylcypromine (TCP) Parent cyclopropylamine~24,500Poor (<10-fold)>50 μMApproved (MAOI)
ORY-1001 (Iadademstat) N-alkylated TCP18>1000-foldSub-nanomolarPhase II (AML)
GSK2879552 N-substituted TCP24.5>280-fold~0.2 μMPhase I/II
Compound 7e Indolin-5-yl merged TCP24.4>4000-fold1.36 μMPreclinical

Self-Validating Experimental Methodologies

To ensure rigorous validation of these derivatives, the following protocols are standard in the field. They are designed not just as procedural steps, but as self-validating systems that account for the unique kinetics of irreversible inhibitors.

Protocol 1: LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)

Causality: Because LSD1 demethylation produces hydrogen peroxide (H2O2) as a stoichiometric byproduct, coupling this reaction to horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red) allows for highly sensitive, real-time kinetic monitoring of enzyme activity[6]. This continuous coupled assay prevents end-product inhibition and provides real-time kinetic data, essential for evaluating mechanism-based, time-dependent inhibitors like cyclopropanamines.

Methodology:

  • Enzyme Preparation: Dilute recombinant human LSD1/CoREST complex in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl). Reason: CoREST is structurally required to stabilize LSD1 and enable its catalytic activity on nucleosomal substrates.

  • Inhibitor Pre-incubation: Incubate the LSD1/CoREST complex with varying concentrations of the cyclopropanamine derivative for 30 minutes at room temperature. Reason: Cyclopropanamines are irreversible inhibitors; pre-incubation allows the covalent FAD-adduct to fully form before substrate competition occurs.

  • Reaction Initiation: Add H3K4me2 peptide substrate (final concentration 15 μM), HRP, and Amplex Red to the microplate.

  • Fluorescence Detection: Measure resorufin fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities from the linear portion of the kinetic curves and fit to a four-parameter logistic equation to determine the IC50.

Workflow Prep 1. Recombinant LSD1/CoREST Incubate 2. Compound Pre-incubation Prep->Incubate Substrate 3. Add H3K4me2 Peptide Incubate->Substrate Detection 4. Peroxidase Detection Substrate->Detection Analysis 5. IC50 Calculation Detection->Analysis

Caption: Step-by-step experimental workflow for the peroxidase-coupled LSD1 biochemical inhibition assay.

Protocol 2: Cellular Target Engagement & Differentiation Assay (Flow Cytometry)

Causality: While biochemical IC50 proves enzyme binding, cellular assays validate membrane permeability and functional epigenetic reprogramming. In MLL-rearranged AML (e.g., MV-4-11), LSD1 maintains a strict differentiation block.4, proving on-target efficacy in a complex biological system[4].

Methodology:

  • Cell Culture & Treatment: Seed MV-4-11 cells at 2×105 cells/mL in RPMI-1640 medium. Treat with serial dilutions of the inhibitor for 48-72 hours.

  • Harvest & Wash: Collect cells and wash with cold PBS containing 1% BSA. Reason: BSA acts as a blocking agent to minimize non-specific antibody binding.

  • Antibody Staining: Incubate cells with APC-conjugated anti-human CD86 and FITC-conjugated anti-human CD11b antibodies for 30 minutes in the dark. Reason: Fluorophore-conjugated antibodies allow single-cell multiplexed quantification of surface antigens.

  • Flow Cytometry Acquisition: Analyze cells using a flow cytometer, gating for viable cells using DAPI exclusion. Reason: Dead cells non-specifically bind antibodies; DAPI gating ensures only live-cell target engagement is measured, validating the integrity of the data.

  • Quantification: Determine the percentage of CD86+/CD11b+ cells and calculate the half-maximal effective concentration (EC50) for cellular differentiation.

References

  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Unravelling the target landscape of tranylcypromines for new drug discovery. PMC - NIH.
  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters.
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications.
  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. PMC - NIH.
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers.
  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride

Introduction: The Analytical Imperative for Novel Amine Hydrochlorides In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. 1-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Amine Hydrochlorides

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride represents a class of compounds featuring a unique combination of a primary amine salt, a strained cyclopropyl ring, and a substituted aromatic moiety. Each of these structural features presents a distinct signature in Fourier Transform Infrared (FTIR) spectroscopy.

This guide provides an in-depth, comparative analysis of the FTIR spectrum of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride. Moving beyond a simple peak-list, we will explore the causal relationships between molecular structure and vibrational modes, establish a validated analytical protocol, and compare the target spectrum with those of structurally related alternatives to highlight key differentiating features. This document is intended for researchers, analytical scientists, and quality control professionals who rely on robust spectroscopic methods for structural elucidation and material verification.

Pillar 1: Fundamental Principles & Expected Spectral Features

The infrared spectrum of a molecule is a direct consequence of its vibrational modes. For 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride, we can dissect the molecule into three key components, each with characteristic absorptions.

  • The Primary Amine Hydrochloride (R-CH₂-NH₃⁺Cl⁻): The protonation of the primary amine to form an ammonium salt is the most significant influencer of the N-H vibrational region. Instead of the typical two sharp bands for a primary amine (asymmetric and symmetric stretches), we expect to see a very broad, strong absorption band between approximately 2800 and 3200 cm⁻¹.[1] This broadening is due to extensive hydrogen bonding and complex combination bands. Within this broad envelope, the asymmetric and symmetric N-H stretching modes (νₐₛ NH₃⁺ and νₛ NH₃⁺) can be found. Additionally, the asymmetric and symmetric bending modes (δₐₛ NH₃⁺ and δₛ NH₃⁺) are expected in the 1600-1500 cm⁻¹ region.[1]

  • The Cyclopropyl Group: This strained, three-membered ring has distinctive C-H stretching vibrations that occur at a higher frequency than typical alkane C-H stretches.[2][3] Expect to see characteristic C-H stretching bands in the 3100-3040 cm⁻¹ region.[2][4][5] A key diagnostic peak is often the cyclopropane ring deformation or "breathing" mode, which typically appears around 1020 cm⁻¹.[4][5]

  • The 2-Chlorobenzyl Group: This ortho-substituted aromatic ring contributes several key signals. Aromatic C-H stretches (ν C-H) are expected just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[6][7] Aromatic C=C in-ring stretching vibrations will produce sharp, medium-to-strong bands in the 1600-1450 cm⁻¹ region.[6][7] The substitution pattern on the benzene ring influences the C-H out-of-plane bending ("oop") bands in the fingerprint region (900-675 cm⁻¹), which can be highly characteristic.[7][8] Finally, the C-Cl stretch for an aromatic chloride is expected in the 1100-800 cm⁻¹ region, though it can be weak and coupled with other vibrations.[6]

Pillar 2: A Validated Protocol for High-Integrity FTIR Analysis

Trustworthy data originates from a robust methodology. For routine analysis of powdered solids like amine hydrochlorides, Attenuated Total Reflectance (ATR) is the preferred technique due to its speed, minimal sample preparation, and high reproducibility.[9][10][11][12][13]

Experimental Workflow: From Sample to Spectrum

The following diagram outlines a self-validating workflow for acquiring a high-quality FTIR spectrum.

FTIR_Workflow cluster_prep Preparation & Verification cluster_acq Data Acquisition cluster_post Analysis & Reporting inst_qual 1. Instrument Qualification (Polystyrene Standard Check) clean_xtal 2. Clean ATR Crystal (e.g., with Isopropanol) inst_qual->clean_xtal bg_collect 3. Collect Background Spectrum (Clean, empty crystal) clean_xtal->bg_collect apply_sample 4. Apply Sample Powder (Ensure full crystal contact) bg_collect->apply_sample apply_pressure 5. Apply Consistent Pressure apply_sample->apply_pressure collect_spectrum 6. Collect Sample Spectrum apply_pressure->collect_spectrum process_data 7. Data Processing (ATR Correction, Baseline) collect_spectrum->process_data peak_pick 8. Peak Picking & Annotation process_data->peak_pick report 9. Generate Report peak_pick->report

Caption: A validated workflow for ATR-FTIR analysis.

Step-by-Step Methodology
  • Instrument Qualification: Before analysis, verify the spectrometer's performance. This is typically achieved by running a polystyrene film standard. The observed peak positions must fall within the accepted ranges specified by pharmacopoeias such as the USP or Ph. Eur.[14][15][16] For example, the USP <854> chapter outlines specific bands for polystyrene that can be used to check wavenumber accuracy.[15]

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (a monolithic diamond crystal is recommended for its durability) with a suitable solvent like isopropanol and a soft, lint-free wipe.[13]

  • Background Collection: Acquire a background spectrum with the clean, empty ATR crystal. This is crucial as it will be ratioed against the sample spectrum to remove instrument and environmental (e.g., CO₂, H₂O vapor) absorptions. A typical setting is 16 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride powder onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[13]

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. Good contact between the sample and the crystal is essential for a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample.[10][12]

  • Spectrum Collection: Collect the sample spectrum using the same parameters as the background (e.g., 16 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically perform the background subtraction. Apply an ATR correction (often called a "transmission-like" conversion) if comparing the spectrum to historical transmission data.[12] A baseline correction may also be applied to ensure all peaks originate from zero absorbance.

Pillar 3: Spectral Interpretation and Comparative Analysis

The true power of FTIR lies in its ability to differentiate between closely related structures. By analyzing the predicted spectrum of our target compound and comparing it to logical alternatives, we can pinpoint the specific spectral features that confirm its identity.

Molecular Structure and Key Vibrational Groups

Caption: Key functional groups of the target molecule.

Predicted Spectrum and Peak Assignments
Wavenumber (cm⁻¹)IntensityAssignmentStructural Moiety
~3100 - 3030MediumAromatic C-H Stretch (ν C-H)2-Chlorobenzyl
~3080Medium-WeakCyclopropyl C-H Stretch (ν C-H)Cyclopropyl
~3200 - 2800Strong, BroadAmmonium N-H Stretch (ν NH₃⁺)Amine Hydrochloride
~2960 - 2850MediumAliphatic C-H Stretch (ν C-H)Benzyl CH₂, Cyclopropyl CH₂
~1600, ~1475Medium, SharpC=C Ring Stretching2-Chlorobenzyl
~1580MediumAsymmetric N-H Bend (δₐₛ NH₃⁺)Amine Hydrochloride
~1505MediumSymmetric N-H Bend (δₛ NH₃⁺)Amine Hydrochloride
~1450MediumCH₂ Scissoring (δ CH₂)Benzyl, Cyclopropyl
~1020Medium-WeakCyclopropyl Ring DeformationCyclopropyl
~750StrongC-H Out-of-Plane Bend (ortho-subst.)2-Chlorobenzyl

Table 1: Predicted FTIR peak assignments for 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride.

Comparative Guide: Differentiating Structural Analogs

To validate the identity, it is instructive to compare its expected spectrum against compounds where one key feature is altered.

CompoundKey Differentiating Feature(s)Expected Spectral Changes (relative to target)
1. Benzylamine hydrochloride Lacks cyclopropyl and chloro- groups.ABSENT: Cyclopropyl C-H stretch (~3080 cm⁻¹) and ring deformation (~1020 cm⁻¹).[4][5] DIFFERENT: C-H "oop" bend will be characteristic of a monosubstituted ring (~770-730 and 710-690 cm⁻¹), not an ortho-disubstituted one (~750 cm⁻¹).
2. 1-Benzylcyclopropanamine HCl Lacks the chloro-substituent.DIFFERENT: C-H "oop" bend will shift to that of a monosubstituted ring.[7] The C-Cl stretch will be absent. The electronic effect of chlorine is removed, which may slightly shift aromatic ring vibrations.
3. (2-Chlorobenzyl)amine Is a free base, not a hydrochloride salt.DIFFERENT: The broad NH₃⁺ stretch (~3200-2800 cm⁻¹) is replaced by two sharper N-H stretching bands for a primary amine (~3400-3250 cm⁻¹).[17][18] The NH₃⁺ bending modes (~1580, ~1505 cm⁻¹) are replaced by a single NH₂ scissoring band (~1650-1580 cm⁻¹).[19]

Table 2: Comparative analysis of FTIR spectra for structural analogs.

This comparative logic is crucial. For example, observing the cyclopropyl C-H stretch near 3080 cm⁻¹ distinguishes our compound from analog #1.[4][5] Observing the broad ammonium stretch instead of two sharp N-H peaks differentiates it from the free base, analog #3.[19][17] Finally, the specific pattern of the C-H out-of-plane bending bands helps confirm the ortho-chloro substitution pattern, setting it apart from analog #2.[7][8]

Conclusion

The FTIR spectrum of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is a rich tapestry of information derived from its constituent parts. The definitive identification of this molecule relies not on a single peak, but on the collective evidence of several key features: a broad ammonium salt absorption, characteristic high-frequency C-H stretches and ring deformation of the cyclopropyl group, and the specific aromatic substitution patterns of the 2-chlorobenzyl moiety. By employing a validated ATR-FTIR protocol and a logical comparative analysis against structural alternatives, researchers can confidently confirm the identity and purity of this compound, ensuring data integrity for downstream applications in research and development.

References

  • Doc Brown's Chemistry. Infrared Spectrum of Cyclopropane. Available at: [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • Agilent Technologies. Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. (2020). Available at: [Link]

  • AZoM. What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024). Available at: [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

  • University of California, Irvine. Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. (2013). Available at: [Link]

  • MDPI. Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. (2020). Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. (2019). Available at: [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Doc Brown's Chemistry. Infrared Spectrum of Chlorobenzene. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available at: [Link]

  • Patsnap. How to Validate FTIR Results With Reference Samples. (2025). Available at: [Link]

  • Spectroscopy Online. Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Available at: [Link]

  • Solvias. The features of IR spectrum. Available at: [Link]

  • ChemRxiv. Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. Available at: [Link]

  • Shimadzu. Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia. Available at: [Link]

  • NIST. NIST Chemistry WebBook. Available at: [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride Synthesis by GC-MS

For researchers, scientists, and professionals in drug development, the rigorous validation of synthetic pathways is not merely a regulatory hurdle; it is the bedrock of product quality, safety, and efficacy.[1][2] The s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of synthetic pathways is not merely a regulatory hurdle; it is the bedrock of product quality, safety, and efficacy.[1][2] The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride, demands analytical methods that are precise, accurate, and robust.[3][4] This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary validation tool for this specific compound, contrasting it with other analytical techniques and explaining the fundamental causality behind each methodological choice.

The Synthetic Context: Potential Impurities and the Need for Specificity

The synthesis of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride, a key building block in medicinal chemistry, often involves multi-step reactions. A plausible route could begin with the chlorination of 2-chlorotoluene to form 2-chlorobenzyl chloride, followed by nucleophilic substitution and subsequent functional group manipulations.[5]

Each step in this synthesis is a potential source of impurities, which can include:

  • Residual Starting Materials: Unreacted 2-chlorobenzyl chloride or cyclopropanamine precursors.

  • Byproducts: Compounds formed from side reactions, such as isomers or over-alkylated products.

  • Degradation Products: Impurities that may form during the reaction or subsequent storage.[6][7]

The structural similarity of these potential impurities to the final product necessitates an analytical method with high resolving power and specificity. This is where the synergy of Gas Chromatography (GC) for separation and Mass Spectrometry (MS) for identification becomes indispensable.[8][9]

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources A 2-Chlorobenzyl Chloride C 1-(2-Chlorobenzyl) cyclopropanamine (Free Base) A->C I1 Unreacted Starting Materials A->I1 B Cyclopropanamine Precursor B->C B->I1 D 1-(2-Chlorobenzyl) cyclopropanamine HCl (API Intermediate) C->D HCl addition I2 Reaction Byproducts C->I2 I3 Degradation Products D->I3

Caption: Synthetic pathway and potential impurity formation points.

The Analytical Cornerstone: Why GC-MS is the Gold Standard

GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds in the pharmaceutical industry.[6][8][10] Its power lies in the combination of GC's high-resolution separation with the definitive identification capabilities of MS.[9]

The Causality of Sample Preparation: 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is a salt and, therefore, non-volatile. Direct injection into a GC is not feasible. The foundational step is the liberation of the free base, which is more volatile. This is a critical experimental choice, not just a procedural step. By adding a base (e.g., aqueous NaOH or NH4OH), the hydrochloride salt is neutralized, and the free amine is extracted into an immiscible organic solvent (e.g., chloroform or dichloromethane). This process not only makes the analyte suitable for GC but also helps in cleaning up the sample matrix.[11]

A Self-Validating GC-MS Protocol

The protocol described below is designed to be inherently self-validating, where system suitability checks are integrated to ensure the system is performing correctly before any sample analysis.

Step 1: Sample & Standard Preparation

  • Stock Standard: Accurately weigh ~10 mg of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in methanol to volume.

  • Working Standards: Prepare a series of dilutions from the stock standard to cover the expected concentration range (e.g., 50% to 150% of the target concentration) for linearity assessment.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized sample. Dissolve in 1 mL of 0.5 M HCl. Add 2 mL of chloroform and 0.5 mL of 25% NH4OH. Vortex vigorously for 1 minute. Allow the layers to separate. Carefully transfer the bottom organic (chloroform) layer for analysis.[11]

Step 2: Instrumentation and Data Acquisition The parameters chosen are critical for achieving good separation and sensitivity.

ParameterSpecificationRationale (The "Why")
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., ZB-5 or equivalent 5% Phenyl-Arylene phase)A general-purpose, low-polarity column that provides excellent resolution for a wide range of semi-volatile compounds, including amines.
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert and provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Oven Program Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)The temperature ramp separates compounds based on their boiling points, allowing elution of the target analyte while separating it from potential impurities.
MS Interface 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.
MS Mode Full Scan (50-350 m/z) for identification; Selected Ion Monitoring (SIM) for quantificationFull Scan is used to identify the compound and its impurities by their mass spectra. SIM mode significantly increases sensitivity by monitoring only specific ions, which is crucial for quantifying trace-level impurities.[10][11]

Step 3: Method Validation According to ICH Guidelines Analytical method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][12]

cluster_params Validation Parameters (ICH Q2(R1)) Validation GC-MS Validation Workflow Specificity Specificity (Peak Purity) Validation->Specificity 1 Linearity Linearity Specificity->Linearity 2 Accuracy Accuracy (% Recovery) Linearity->Accuracy 3 Precision Precision (%RSD) Accuracy->Precision 4 Limits LOD & LOQ Precision->Limits 5 Robustness Robustness Limits->Robustness 6

Caption: Logical workflow for GC-MS method validation.

  • Specificity: Inject the analyte, a blank (solvent), and known potential impurities. The method is specific if the peak for 1-(2-Chlorobenzyl)cyclopropanamine is well-resolved from other peaks and shows no interference in the blank. Mass spectral analysis confirms peak identity.

  • Linearity: Analyze the prepared working standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be >0.999.[11]

  • Accuracy (Recovery): Fortify a placebo sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare and analyze in triplicate. The recovery should typically be within 98-102%.[11][12]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% concentration on the same day. The relative standard deviation (%RSD) should be ≤2%.[11][12]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should meet acceptance criteria.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.[11] This is crucial for quantifying trace impurities.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2 °C in oven temperature, ±0.1 mL/min in flow rate) and assess the impact on the results. The method should remain unaffected.

Comparative Guide: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it's essential to understand its performance relative to other common analytical techniques. The choice of method depends on the specific analytical challenge.

TechniquePrincipleSuitability for 1-(2-Chlorobenzyl)cyclopropanamine HClStrengthsLimitations
GC-MS Separation by volatility/boiling point; detection by mass-to-charge ratio.[9]Excellent. Ideal for purity testing and impurity identification of the volatile free base.High specificity and sensitivity (especially in SIM mode).[10] Provides structural information for unknown impurity identification.[6]Requires derivatization or conversion to the free base, adding a sample preparation step.[13] Not suitable for non-volatile or thermally unstable compounds.
HPLC-UV Separation by differential partitioning between liquid mobile and solid stationary phases.[14]Good. Can analyze the salt directly without derivatization.High precision and robustness.[13] Well-suited for routine quality control and assay.Lower specificity than MS; peak identification relies on retention time matching with a standard. Co-eluting impurities can be missed.
LC-MS Combines HPLC separation with mass spectrometry detection.[14]Excellent. The most powerful technique, combining the advantages of HPLC and MS.Can analyze the salt directly while providing the high specificity of MS. Excellent for complex mixtures.Higher instrument cost and complexity compared to GC-MS or HPLC-UV.
qNMR Signal intensity is directly proportional to the number of nuclei.Good for Purity Assay. Can determine absolute purity without a specific reference standard of the analyte.Non-destructive. Provides absolute quantification and structural confirmation simultaneously.[14]Lower sensitivity compared to chromatographic methods.[14] Requires a certified internal standard and specialized expertise.

Conclusion

For the comprehensive validation of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride synthesis, a properly developed and validated GC-MS method stands out as a robust, specific, and sensitive choice. It provides an unparalleled ability to both quantify the main component and identify unknown impurities that are critical for ensuring the safety and quality of pharmaceutical intermediates. While techniques like HPLC are valuable for routine assays, the definitive structural information provided by GC-MS is essential during development and for impurity profiling. A multi-pronged analytical approach, leveraging the strengths of different techniques, ultimately provides the most complete picture of product purity and process control.

References

  • Understanding Analytical Method Development and Valid
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS Intern
  • Pharmaceutical Gas Chrom
  • GC-MS applic
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
  • Advanced Gas Chromatograph-Mass Spectrometry Solutions | SHIMADZU.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma.
  • Analytical Method Validation for Quality Assurance and Process Valid
  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials - Sofpromed.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Confirming the Purity of 2-Methylindolin-1-amine Hydrochloride: A Compar
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis - Benchchem.
  • Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments - SciSpace.
  • Impurity Occurrence and Removal in Crystalline Products
  • Preparation of 2-chlorobenzyl chloride - PrepChem.com.

Sources

Validation

A Comparative Guide to the Shelf-Life Stability of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Stability in Drug Development The chemical stability of an API is a cornerstone of drug safety and efficacy. Degradation of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability in Drug Development

The chemical stability of an API is a cornerstone of drug safety and efficacy. Degradation of the active molecule can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough understanding and validation of an API's shelf-life are not merely regulatory hurdles but fundamental scientific necessities. This guide focuses on 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride, a compound of interest in pharmaceutical research, and provides a framework for rigorously evaluating its stability.

The stability of amine-containing compounds, particularly as hydrochloride salts, can be influenced by several factors including pH, light, oxygen, and temperature. The presence of both a benzylamine and a cyclopropylamine moiety in the target molecule presents unique stability challenges that warrant a detailed investigation. This guide will explore these potential degradation pathways through a systematic and scientifically sound approach.

Comparative Compounds

To provide a comprehensive assessment, the stability of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride will be compared with two structurally related compounds:

  • Comparator A: 1-(4-Chlorobenzyl)cyclopropanamine hydrochloride: An isomeric analog, differing only in the position of the chlorine atom on the phenyl ring. This comparison will help to understand the electronic effects of the substituent position on the molecule's stability.

  • Comparator B: Benzydamine Hydrochloride: A commercially available drug containing a benzyl group and a tertiary amine, offering a benchmark against a well-characterized API.

Comprehensive Stability Testing Protocol

To establish a complete stability profile, a two-pronged approach is essential: a forced degradation study to identify potential degradation pathways and a long-term stability study under ICH-prescribed conditions to determine the shelf-life.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the API to identify likely degradation products and establish the inherent stability of the molecule.[1][2] These studies are critical for developing and validating a stability-indicating analytical method.

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride and each comparator at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase. The cyclopropyl amine moiety may be susceptible to degradation under high pH conditions.[3]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase. Oxidation is a common degradation pathway for amines.[4]

  • Thermal Degradation: Expose the solid powder of the API to dry heat at 105°C for 48 hours. After cooling, dissolve an appropriate amount in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid powder of the API spread as a thin layer in a petri dish to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] Dissolve an appropriate amount in the mobile phase to achieve a final concentration of 100 µg/mL.

A diagram of the forced degradation workflow is presented below:

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 80°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (1N NaOH, 80°C) Base->Analysis Oxidation Oxidation (30% H₂O₂) Oxidation->Analysis Thermal Thermal Degradation (105°C, solid) Thermal->Analysis Photo Photolytic Degradation (UV/Vis Light) Photo->Analysis API API Stock Solution (1 mg/mL) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for the forced degradation study of the API.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to evaluate the stability of the API under recommended storage conditions and to predict its shelf-life. These studies must follow the International Council for Harmonisation (ICH) guidelines.[6]

Experimental Protocol: Long-Term and Accelerated Stability

  • Packaging: Package the API in well-closed, non-reactive containers that mimic the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analysis: At each time point, analyze the samples for appearance, assay of the active ingredient, and degradation products using the validated stability-indicating HPLC method.

A diagram illustrating the stability study design is shown below:

Stability Study Design cluster_storage Storage Conditions LongTerm Long-Term 25°C/60% RH Analysis Analysis (HPLC) - Assay - Impurities LongTerm->Analysis 0, 3, 6, 9, 12, 18, 24, 36 months Intermediate Intermediate 30°C/65% RH Intermediate->Analysis 0, 3, 6, 12 months Accelerated Accelerated 40°C/75% RH Accelerated->Analysis 0, 3, 6 months API_Sample API Sample API_Sample->LongTerm API_Sample->Intermediate API_Sample->Accelerated

Caption: Design of the long-term and accelerated stability study.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the active ingredient from its degradation products and any process-related impurities. The following method is proposed based on methods developed for structurally similar compounds like benzydamine hydrochloride and cyclobenzaprine hydrochloride.[7][8]

Experimental Protocol: HPLC Method

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Method Validation: The HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Comparative Stability Data

The following tables present hypothetical but realistic data from the stability studies, comparing 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride with the selected comparators.

Table 1: Results of Forced Degradation Studies

Stress Condition1-(2-Chlorobenzyl)cyclopropanamine HCl (% Degradation)Comparator A (% Degradation)Comparator B (% Degradation)Major Degradation Products
Acid Hydrolysis (1N HCl, 80°C, 24h) 8.57.912.3Unknown impurity at RRT 1.2
Base Hydrolysis (1N NaOH, 80°C, 24h) 15.214.59.8Unknown impurity at RRT 0.8
Oxidation (30% H₂O₂, RT, 24h) 25.824.930.1N-oxide derivative
Thermal (105°C, 48h) 3.12.84.5No major degradation products
Photolytic (UV/Vis) 5.65.218.7Photodegradation products

Table 2: Accelerated Stability Data (40°C/75% RH)

Time Point (Months)Parameter1-(2-Chlorobenzyl)cyclopropanamine HClComparator AComparator B
0 Assay (%) 99.899.999.7
Total Impurities (%) 0.150.130.21
3 Assay (%) 98.999.197.5
Total Impurities (%) 0.950.822.35
6 Assay (%) 97.598.095.2
Total Impurities (%) 2.301.854.65

Discussion of Results and Predicted Degradation Pathways

The hypothetical data suggests that 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride exhibits good stability under thermal and photolytic stress. The primary degradation pathways appear to be oxidative and hydrolytic, particularly under basic conditions. The formation of an N-oxide is a plausible degradation product under oxidative stress, a common pathway for benzylamines.[7] The increased degradation under basic conditions may be attributed to the susceptibility of the cyclopropylamine moiety to hydrolysis at higher pH.[3]

Compared to its 4-chloro isomer (Comparator A), the 2-chloro substitution appears to have a minor destabilizing effect, possibly due to steric hindrance or electronic effects influencing the reactivity of the amine group. Both cyclopropanamine derivatives demonstrate superior stability compared to Benzydamine Hydrochloride (Comparator B) under most stress conditions, particularly photolytic degradation.

Based on the forced degradation results and known chemistry of benzylamines and cyclopropylamines, the following degradation pathways are proposed:

Degradation Pathways cluster_pathways Predicted Degradation Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Base) Parent 1-(2-Chlorobenzyl)cyclopropanamine N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Ring_Opening Ring-Opened Product Parent->Ring_Opening OH⁻, Δ

Caption: Predicted degradation pathways for 1-(2-Chlorobenzyl)cyclopropanamine.

Conclusion and Recommendations

This guide provides a comprehensive framework for validating the shelf-life stability of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride. The experimental protocols for forced degradation and long-term stability studies, coupled with the proposed stability-indicating HPLC method, offer a robust system for generating reliable stability data.

The comparative analysis suggests that 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride possesses a favorable stability profile, particularly in comparison to the established drug, Benzydamine Hydrochloride. The primary degradation pathways are identified as oxidation and base-catalyzed hydrolysis.

For drug development professionals, it is recommended to:

  • Protect the API from strong oxidizing agents.

  • Formulate the drug product at a pH where the compound exhibits maximum stability, likely in the acidic to neutral range.

  • Utilize the proposed stability-indicating HPLC method for routine quality control and stability monitoring.

By adhering to these scientifically grounded principles and protocols, researchers can ensure the development of a safe, effective, and stable pharmaceutical product.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). URL: [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Journal of Drug Design and Medicinal Chemistry (2017). URL: [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences (2019). URL: [Link]

  • Fast simple chromatographic method for for determination of Benzydamine content in it`s degradation product in oromucosal spray. ResearchGate (2015). URL: [Link]

  • Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science (2025). URL: [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development (2018). URL: [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences (2018). URL: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis (2013). URL: [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed (1984). URL: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp (2025). URL: [Link]

  • Forced Degradation Studies. MedCrave online (2016). URL: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace (2014). URL: [Link]

  • Effective HPLC method development. SciSpace (2015). URL: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research (2023). URL: [Link]

  • STABILITY BASED HPLC METHOD FOR CYCLOPHOSPHAMIDE RELATED SUBSTANCES IN FINISHED DRUG PRODUCTS: DEVELOPMENT AND VALIDATION. ResearchGate (2020). URL: [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers (2019). URL: [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC (2014). URL: [Link]

  • Development and validation of a rapid HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC (2014). URL: [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. SciELO (2013). URL: [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals (2023). URL: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI (2023). URL: [Link]

  • Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form. SCIRP (2015). URL: [Link]

  • Development and validation of dissolution test method for determination of cyclobenzaprine hydrochloride from its formulation using HPLC. ResearchGate (2018). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Chlorobenzyl)cyclopropanamine hydrochloride proper disposal procedures

Title: 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride: Comprehensive Disposal and Operational Safety Protocol Introduction: As a Senior Application Scientist handling novel pharmaceutical intermediates, I emphasize tha...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride: Comprehensive Disposal and Operational Safety Protocol

Introduction: As a Senior Application Scientist handling novel pharmaceutical intermediates, I emphasize that the safe processing and disposal of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (CAS: 801206-19-9 for the free base) requires strict adherence to halogenated waste protocols. This compound features a highly strained cyclopropane ring, a chlorinated aromatic system, and an amine hydrochloride salt. This unique structural triad dictates its hazardous profile: upon combustion or degradation, it generates substantial quantities of hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and potentially toxic byproducts if improperly incinerated.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill neutralization, and ultimate thermal destruction of this chemical.

Hazard Causality and Waste Categorization

Understanding why a chemical is hazardous is the first step in effective risk mitigation.

  • Halogenated Aromatic Ring: The 2-chlorobenzyl moiety resists standard biological degradation. It cannot be disposed of via sanitary sewers or standard landfills[1]. Thermal destruction must reach temperatures between 850°C and 1100°C to prevent the formation of toxic incomplete combustion products[2].

  • Amine Hydrochloride Salt: The presence of both covalent chlorine (on the ring) and ionic chloride (in the salt), combined with the amine nitrogen, means combustion will yield high concentrations of acidic gases. This necessitates the use of a chemical incinerator equipped with a[3].

  • Cyclopropane Ring: While stable under standard storage conditions, the inherent ring strain means the molecule can undergo rapid, exothermic ring-opening reactions if exposed to strong Lewis acids or extreme thermal shock outside of controlled incineration.

Operational Workflow: Segregation to Thermal Destruction

The disposal of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride must follow a strict, linear workflow to ensure environmental compliance and laboratory safety.

WasteDisposal Gen Waste Generation 1-(2-Chlorobenzyl)cyclopropanamine HCl Seg Waste Segregation Halogenated Organic Waste Gen->Seg Store Temporary Storage Secondary Containment Seg->Store Trans Transport Licensed Hazmat Hauler Store->Trans Inc Thermal Destruction Rotary Kiln Incinerator (>1000°C) Trans->Inc Scrub Gas Scrubbing Caustic Scrubber (Neutralizes HCl/NOx) Inc->Scrub Acidic Gases (HCl, NOx) Emit Final Emission Clean Exhaust (EPA Compliant) Scrub->Emit

Caption: End-to-end disposal workflow for 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride.

Spill Response & Neutralization Protocol (Self-Validating)

In the event of a solid spill (as the hydrochloride salt is typically a crystalline powder), immediate containment is required to prevent aerosolization and inhalation.

Step-by-Step Methodology:

  • Isolate and Ventilate: Evacuate non-essential personnel. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don PPE: Equip standard chemical-resistant gloves (Nitrile, >0.11 mm thickness), safety goggles, and an N95 or P100 particulate respirator if the spill is outside a ventilated enclosure.

  • Containment (No Dry Sweeping): Do not use a broom, as this aerosolizes the active pharmaceutical ingredient (API) dust. Instead, cover the spill with damp, absorbent paper towels (wetted with water or a 10% isopropanol/water mixture) to suppress dust.

  • Collection: Carefully scoop the damp towels and dissolved solid into a wide-mouth, high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrochloride salt, followed by a distilled water rinse.

  • Self-Validation Step: Swab the cleaned surface with a universal pH indicator strip wetted with distilled water. The native salt is acidic; a neutral pH reading (pH 6.5–7.5) on the swab validates the complete removal of the chemical residue.

  • Waste Designation: Label the collection container strictly as "Halogenated Organic Waste"[4].

Standard Operating Procedure (SOP) for Routine Disposal

For routine laboratory waste generated during synthesis or assay preparation, follow these strict segregation and disposal steps.

Step-by-Step Methodology:

  • Aqueous vs. Organic Segregation: If the compound is dissolved in an organic solvent (e.g., Dichloromethane, Methanol), it must be directed to the Halogenated Organic Waste carboy. If dissolved in water, it must be directed to a dedicated Halogenated Aqueous Waste container. Never mix with non-halogenated streams to prevent excessive disposal costs and incinerator mismatch.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong bases.

  • Secondary Containment: Place all active waste carboys in secondary containment bins capable of holding 110% of the largest container's volume.

  • Manifesting: Label the container with the exact chemical name, concentration, and the GHS hazard pictograms for "Irritant" and "Environmental Hazard".

  • Ultimate Destruction: Transfer the waste to a licensed hazardous waste facility. The facility must utilize a rotary kiln or liquid injection incinerator operating at >1000°C with a minimum 2-second residence time, followed by a to capture HCl and NOx emissions[5].

Waste Stream Categorization and Compatibility Data

To prevent dangerous laboratory cross-reactions, adhere to the following compatibility matrix when disposing of 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride solutions.

Waste CategoryCompatibilityIncompatibilityCausality / Justification
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible N/AStandard matrix for thermal destruction; shared halogenated disposal pathway.
Non-Halogenated Solvents (e.g., Ethanol, Acetone)Compatible (but sub-optimal)N/ADilutes the halogen content, but forces the entire container to be treated as more expensive halogenated waste.
Strong Bases (e.g., NaOH, KOH solutions)Incompatible Free Base LiberationDeprotonates the HCl salt, yielding the free cyclopropanamine which is more volatile and reactive.
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Highly Incompatible Exothermic OxidationCan cause rapid oxidation of the amine and strained cyclopropane ring, risking thermal runaway or gas evolution.

References

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) NEPIS URL: [Link]

  • Title: Waste incinerators - Toolkit Source: Stockholm Convention URL: [Link]

  • Title: Hazardous Waste Minimization and Segregation Guidelines Source: Kansas State University URL: [Link]

  • Title: Chapter 2 Section 3.2 - Incinerators (Air Pollution Control Cost Manual) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride

As a Senior Application Scientist, I frequently observe that the most critical safety failures in drug development laboratories stem from a misunderstanding of the physical state and mechanistic reactivity of the compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the most critical safety failures in drug development laboratories stem from a misunderstanding of the physical state and mechanistic reactivity of the compounds being handled. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride is a highly valuable building block in medicinal chemistry, but its specific physicochemical properties demand rigorous, specialized handling protocols.

This guide provides a comprehensive, self-validating operational framework for the safe handling, transfer, and disposal of this halogenated amine salt, moving beyond generic safety data to deliver field-proven logistical insights.

Physicochemical Risk Profile: The Causality of Hazard

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand why this specific molecule poses a risk. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride (PubChem CID: 23106132) possesses a unique structural profile that dictates its hazard classification[1]:

  • Aerosolization & Inhalation Risk (The Hydrochloride Salt): As an HCl salt, this compound exists as a fine, crystalline powder. Amines formulated as HCl salts are notoriously prone to triboelectric charging (static electricity buildup). When manipulated with metal spatulas, the powder can easily repel and aerosolize, creating an invisible cloud of micro-crystals. Inhalation of these acidic micro-crystals causes immediate, severe irritation to the respiratory mucosa.

  • Dermal Penetration (Lipophilicity): While the HCl salt is water-soluble, the 2-chlorobenzyl moiety is highly lipophilic (XLogP3-AA: 2.2)[1]. If the powder contacts sweaty or moist skin, the localized basicity of the skin can liberate the free base. The free amine will rapidly partition into the lipid-rich stratum corneum, leading to deep tissue irritation, sensitization, and potential systemic toxicity.

  • Corneal Abrasion: The sharp crystalline lattice of the salt presents a severe mechanical and chemical hazard to the eyes, capable of causing irreversible corneal scarring upon contact.

According to the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), handling such hazardous powders requires strict adherence to a Chemical Hygiene Plan (CHP) that prioritizes engineering controls alongside specialized PPE[2].

Quantitative PPE Specification Matrix

The American Chemical Society (ACS) emphasizes the "hierarchy of controls," dictating that PPE is the final line of defense after engineering controls (like fume hoods) are established[3]. When handling 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride, the following PPE matrix is mandatory.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Nitrile gloves (min 0.12 mm thickness). Double-gloving is mandatory.Nitrile provides excellent chemical resistance to incidental amine contact. Double-gloving creates a self-validating barrier: if the outer glove tears, the inner glove remains intact while the user immediately changes the outer layer.
Eye Protection Indirectly vented chemical splash goggles.Safety glasses are insufficient. Indirectly vented goggles prevent airborne micro-crystals (generated via static repulsion) from bypassing the lenses and contacting the eyes.
Respiratory N95 or P100 particulate respirator.Required only if weighing outside a certified containment enclosure. Filters out aerosolized HCl salt dust.
Body Protection 100% Cotton lab coat with knit cuffs.Synthetic blends generate static electricity, which attracts the charged powder to the fabric. Cotton dissipates static. Knit cuffs prevent the sleeves from dragging through spilled powder.

Operational Workflows & Methodologies

The following protocols are designed as self-validating systems; each step includes a verification check to ensure the control is actively protecting the user.

Protocol A: Safe Weighing and Transfer (Dust Mitigation)

Objective: Transfer the crystalline powder without generating static-induced aerosols.

  • Engineering Control Verification: Turn on the chemical fume hood or ventilated balance enclosure. Validation Check: Verify the digital monitor reads a face velocity between 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Static Mitigation: Wipe the interior of the balance enclosure with a slightly damp, lint-free cloth to increase local humidity (which dissipates static). Use an anti-static ionizer gun (e.g., Zerostat) on your metal spatula and the receiving vessel.

  • The "Tarred Vessel" Technique: Do not weigh the powder onto open weigh paper. Instead, place the actual reaction vial or flask onto the balance, tare it, and transfer the powder directly into the final vessel. Causality: This eliminates the secondary transfer step, cutting the risk of aerosolization and chemical loss by 50%.

  • Sealing: Cap the reaction vessel inside the fume hood before transporting it to your reaction block.

  • Decontamination: Wipe the spatula and balance pan with a cloth dampened with water (to dissolve the HCl salt), followed by ethanol.

Protocol B: Emergency Spill Response

Objective: Safely neutralize and contain an accidental powder release.

  • Isolation & Assessment: If a vial shatters outside the hood, immediately step back and instruct colleagues to clear a 5-foot radius.

  • PPE Escalation: Don a P100 respirator and heavy-duty Neoprene utility gloves over your standard Nitrile gloves.

  • Wet Containment (Crucial Step): Never dry-sweep the powder. Dry sweeping forces the crystals into the air. Instead, gently lay absorbent lab pads over the spill. Carefully pour a mild alkaline solution (5% sodium bicarbonate in water) over the pads. Causality: The water dissolves the powder, preventing dust, while the bicarbonate neutralizes the acidic hydrochloride salt.

  • Collection: Scoop the wet, neutralized slurry into a wide-mouth, high-density polyethylene (HDPE) waste container.

  • Final Wash: Wash the spill surface with soap and water, followed by an isopropanol wipe.

Safety and Process Workflow Diagram

The following logical workflow illustrates the standard operating procedure and emergency escalation pathways for handling this compound.

G Start Pre-Task Risk Assessment (Review SDS & PPE) Weighing Weighing & Transfer (Enclosed Balance / Fume Hood) Start->Weighing Reaction Reaction Execution (Inert Atmosphere) Weighing->Reaction Spill Spill / Exposure Event Weighing->Spill Reaction->Spill Decon Decontamination & Workup Reaction->Decon Spill->Decon Emergency Protocol Disposal Halogenated Waste Disposal Decon->Disposal

Fig 1: Operational workflow and emergency escalation path for handling halogenated amine salts.

Waste Disposal Logistics

Because this molecule contains a chlorinated aromatic ring, it must be segregated from standard organic waste to prevent the formation of highly toxic byproducts during incineration.

  • Solid Waste: All contaminated gloves, weigh boats, and spill cleanup pads must be placed in a solid waste bin explicitly labeled for Halogenated Solid Waste .

  • Liquid Waste: Aqueous workup layers containing the neutralized salt or unreacted starting material must be deposited in Halogenated Aqueous Waste carboys. Ensure the pH of the aqueous waste is adjusted to between 6 and 8 before sealing the container to prevent pressure buildup from off-gassing.

References

  • Title: Laboratory Safety Guidance - OSHA Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Identifying and Evaluating Hazards in Research Laboratories Source: American Chemical Society (ACS) URL: [Link]

  • Title: Health and Safety - Section 5 | Chemical Engineering | University of Waterloo Source: University of Waterloo (referencing ACS Hazard Controls) URL: [Link]

  • Title: 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride | C10H12ClN | CID 23106132 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorobenzyl)cyclopropanamine hydrochloride
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1-(2-Chlorobenzyl)cyclopropanamine hydrochloride
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